molecular formula C6H14ClNO2 B3039270 Methyl 2-aminopentanoate hydrochloride CAS No. 10047-10-6

Methyl 2-aminopentanoate hydrochloride

Cat. No.: B3039270
CAS No.: 10047-10-6
M. Wt: 167.63 g/mol
InChI Key: IODNYRVZHKRFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminopentanoate hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-aminopentanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminopentanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNYRVZHKRFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10047-10-6
Record name methyl 2-aminopentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Methyl 2-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 2-aminopentanoate hydrochloride (also known as Norvaline methyl ester hydrochloride) is the methyl ester derivative of the non-proteinogenic amino acid Norvaline. Unlike its structural isomer Valine (which possesses a branched isopropyl side chain), Norvaline features a linear n-propyl side chain. This structural distinction makes it a critical tool in medicinal chemistry for probing hydrophobic pockets in enzymes and receptors where steric bulk must be minimized while maintaining lipophilicity.

The Stereochemical Matrix (Critical Reference)

In high-precision research, "Methyl 2-aminopentanoate hydrochloride" is an ambiguous term. You must select the CAS number corresponding to the specific stereochemistry required for your application.

Stereochemical FormCommon NameCAS NumberMolecular WeightApplication Scope
L-Isomer (2S) H-L-Nva-OMe·HCl56558-30-6 167.63 g/mol Peptide synthesis, Chiral building block
D-Isomer (2R) H-D-Nva-OMe·HCl619330-91-5 167.63 g/mol Protease resistance studies, D-peptide therapeutics
Racemate (DL) DL-Norvaline-OMe·HCl10047-10-6 167.63 g/mol Cost-effective intermediate for non-chiral targets

⚠️ Critical Distinction: Do not confuse this compound with Methyl 5-aminopentanoate (CAS 63984-02-1), which is the


-amino ester used in nylon-like polymer research, or Methyl 2-amino-2-methylpropanoate  (Aib ester), a common helix inducer. The position of the amine group (C2 vs C5) dictates biological activity.

Synthetic Architecture & Mechanism

The synthesis of methyl 2-aminopentanoate hydrochloride is classically achieved via acid-catalyzed esterification. While Fisher esterification (refluxing with H₂SO₄) is possible, the Thionyl Chloride (SOCl₂) / Methanol method is the industry standard for amino acids.

Why Thionyl Chloride? (Causality)

Using SOCl₂ in methanol generates anhydrous HCl in situ. This is superior to using aqueous acids because the presence of water promotes the reverse reaction (hydrolysis). The SOCl₂ acts as a dehydrating agent, driving the equilibrium toward the ester product while simultaneously converting the free amine to its stable hydrochloride salt.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and critical control points.

SynthesisWorkflow Input L-Norvaline (Zwitterion) Reaction Reflux (In situ HCl gen) Input->Reaction Add solid Reagent SOCl₂ + MeOH (0°C) Reagent->Reaction Dropwise add Intermediate Acyl Chlorosulfite Intermediate Product H-L-Nva-OMe·HCl (Crude) Intermediate->Product -SO₂, -HCl Reaction->Intermediate Transient Purification Recrystallization (MeOH/Et₂O) Product->Purification Evaporation Final Pure Crystalline Solid Purification->Final Yield >95%

Figure 1: Step-wise synthesis workflow utilizing the thionyl chloride method for anhydrous esterification.

Validated Experimental Protocol

Objective: Synthesis of L-Norvaline Methyl Ester Hydrochloride (CAS 56558-30-6). Scale: 10 mmol (adaptable).

Reagents
  • L-Norvaline (Free base): 1.17 g (10 mmol)

  • Thionyl Chloride (SOCl₂): 1.5 mL (~20 mmol, 2.0 eq)

  • Methanol (Anhydrous): 20 mL

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology
  • Preparation of Reagent (Exothermic Control):

    • Chill 20 mL of anhydrous methanol to 0°C in an ice bath under an inert atmosphere (N₂ or Ar).

    • Why: The reaction between SOCl₂ and MeOH is highly exothermic.

    • Add 1.5 mL SOCl₂ dropwise over 10 minutes. Ensure internal temperature does not exceed 5°C.

  • Addition of Substrate:

    • Add 1.17 g of L-Norvaline in a single portion to the chilled solution.

    • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Reaction Phase:

    • Heat the solution to reflux (approx. 65°C) for 3–5 hours.

    • Monitoring: Check progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The product will have a higher R_f than the free acid.

  • Isolation:

    • Evaporate the solvent in vacuo to obtain a viscous oil or semi-solid.

    • Crucial Step: Re-dissolve in a minimum amount of cold MeOH (1-2 mL) and add excess diethyl ether (20 mL) to precipitate the hydrochloride salt.

    • Filter the white crystalline solid and dry under high vacuum.

  • Expected Yield: 90–98%.

  • Melting Point: 109–113°C.

Quality Control & Analytics

To ensure the integrity of the synthesized compound for drug development, the following analytical signatures must be verified.

MethodExpected SignalMechanistic Interpretation
¹H NMR (MeOD) Singlet at ~3.7-3.8 ppm (3H)Confirms the presence of the methyl ester group (-OCH₃).
¹H NMR (MeOD) Triplet at ~0.95 ppm (3H)Confirms the terminal methyl of the n-propyl side chain.
Mass Spectrometry [M+H]⁺ = 132.1 m/zMolecular ion of the free ester (167.63 - 36.46 HCl).
Optical Rotation [α]₂₀/D ≈ +22° (c=1, MeOH)Confirms enantiomeric purity (L-isomer).

Applications in Drug Discovery

Methyl 2-aminopentanoate is not merely a reagent; it is a strategic scaffold in Structure-Activity Relationship (SAR) studies.

Probing Hydrophobic Pockets

In enzyme inhibitors (e.g., Arginase or ACE inhibitors), the side chain of the amino acid fits into a specific pocket.

  • Valine: Branched (isopropyl). High steric bulk close to the backbone.

  • Norvaline (This compound): Linear (n-propyl). Flexible, extends deeper into narrow hydrophobic channels without steric clash at the

    
    -carbon.
    
Peptidomimetics & Stability

Incorporating unnatural amino acids like Norvaline renders peptides resistant to endogenous proteases, which typically recognize natural side chains. The methyl ester terminus serves as a temporary protecting group during peptide coupling or as a prodrug moiety to enhance membrane permeability.

ApplicationLogic Molecule Methyl 2-aminopentanoate (Norvaline Methyl Ester) Branch1 Peptide Synthesis Molecule->Branch1 Branch2 SAR Optimization Molecule->Branch2 App1 C-Terminal Protection (Prevents racemization) Branch1->App1 App2 Protease Resistance (Non-natural sidechain) Branch1->App2 App3 Linear vs Branched (Compare vs Valine) Branch2->App3 App4 Lipophilicity Tuning (LogP adjustment) Branch2->App4

Figure 2: Strategic utility of Norvaline methyl ester in medicinal chemistry workflows.

References

  • PubChem. (2025).[1][2][3][4] Methyl (2S)-2-aminopentanoate hydrochloride (Compound Summary).[3] National Library of Medicine. [Link]

  • Li, Y., et al. (2009).[5] Design and synthesis of novel peptidomimetics. Bioorganic & Medicinal Chemistry, 17(10), 3536-3542. (Source for Optical Rotation and Physical Data).[5] [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Thionyl chloride-methanol: A convenient reagent for the preparation of amino acid methyl esters. Journal of the Chemical Society, Perkin Transactions 1. [Link][3][6]

Sources

Technical Guide: Physical and Chemical Properties of Methyl 2-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-aminopentanoate hydrochloride (often referred to as Methyl L-norvalinate hydrochloride when in the L-configuration) is a critical non-proteinogenic amino acid derivative used extensively in medicinal chemistry and peptide synthesis. As the methyl ester hydrochloride salt of norvaline, it serves as a stable, protected building block for introducing straight-chain aliphatic side chains into peptidomimetics and pharmaceutical intermediates. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols for drug development applications.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Methyl 2-aminopentanoate hydrochloride acts as a "masked" amino acid, where the carboxyl group is protected as a methyl ester to prevent side reactions (such as polymerization) during peptide coupling, while the amine group is protonated to ensure stability as a solid salt.

Core Identifiers
ParameterDetail
IUPAC Name Methyl 2-aminopentanoate hydrochloride
Common Name Methyl L-norvalinate hydrochloride (for L-isomer)
CAS Number 56558-30-6 (L-isomer); 7555-66-0 (General/Racemate)
Molecular Formula C₆H₁₃NO₂[2][3][4][5][6][7][8][9] · HCl
Molecular Weight 167.63 g/mol
SMILES CCCC(N)C(=O)OC.Cl
InChI Key IODNYRVZHKRFIW-JEDNCBNOSA-N
Stereochemical Considerations

In drug development, the L-enantiomer (S-configuration) is the predominant form used to mimic natural biological substrates. Researchers must verify the optical rotation to ensure enantiomeric purity, as the D-isomer may possess distinct biological inactivity or toxicity.

Physical Properties & Characterization

The hydrochloride salt form significantly enhances the stability and shelf-life of the compound compared to the free base, which is a liquid prone to hydrolysis and oxidation.

Physicochemical Data Table
PropertyValue / ObservationCondition / Note
Physical State Crystalline Solid / PowderHygroscopic
Color White to Off-White
Melting Point 98 – 106 °CSharp melting range indicates high purity
Solubility High: Water, Methanol, DMSOLow: Diethyl ether, HexanePolar protic solvents preferred
Hygroscopicity Moderate to HighStore in desiccated environment
Optical Rotation

C=1 in Ethanol (L-isomer)

Scientist’s Note: The melting point is a critical quality attribute (CQA). A depressed melting range (< 98°C) often indicates the presence of residual solvent or partial hydrolysis to the free acid.

Chemical Reactivity & Stability[6]

Understanding the reactivity profile is essential for optimizing reaction conditions in peptide synthesis.

Hydrolysis

The methyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Hydrolysis: Reversible; requires heat and strong acid (e.g., 6M HCl) to revert to Norvaline.

  • Basic Hydrolysis (Saponification): Irreversible; rapid reaction with NaOH/LiOH to yield the carboxylate. Caution: Strong bases can also lead to racemization of the alpha-carbon.

Cyclization (Diketopiperazine Formation)

When the free amine is generated (neutralization of the HCl salt) in the presence of another amino acid ester, there is a risk of intramolecular or intermolecular cyclization to form diketopiperazines (DKPs), particularly in dipeptides.

Reactivity Diagram

The following diagram outlines the primary reaction pathways and degradation risks.

Reactivity cluster_legend Pathway Legend Substrate Methyl 2-aminopentanoate HCl FreeBase Free Amine (Methyl 2-aminopentanoate) Substrate->FreeBase Neutralization (Base) Norvaline L-Norvaline (Hydrolysis Product) Substrate->Norvaline Acid Hydrolysis (Heat) FreeBase->Norvaline Saponification (OH-) Peptide Peptide Bond Formation FreeBase->Peptide + Activated AA DKP Diketopiperazine (Side Product) FreeBase->DKP Dimerization (Slow) key Blue: Starting Material | Green: Desired Path | Red: Degradation

Figure 1: Reaction pathways showing activation (neutralization) and potential degradation routes.[5]

Synthesis & Manufacturing Protocols

The standard synthesis involves the esterification of L-Norvaline.[10] The use of Thionyl Chloride (


) is preferred over Fischer esterification (acid catalysis) for better yields and easier workup, although it requires strict moisture control.
Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesize Methyl L-norvalinate HCl from L-Norvaline.

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar atmosphere). Cool Methanol (MeOH, anhydrous, 10-20 equivalents) to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (

    
    , 1.2 – 1.5 equivalents) to the cold methanol. Caution: Exothermic reaction releasing HCl gas and 
    
    
    
    . Stir for 15-30 minutes.
  • Addition: Add L-Norvaline (1.0 equivalent) to the solution. The amino acid will dissolve as it reacts.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Reflux for 3-5 hours or stir at RT for 12-18 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water).

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess HCl.

  • Purification: Triturate the residue with cold diethyl ether or hexane to induce crystallization. Filter the white solid.

  • Drying: Dry under high vacuum over

    
     or KOH to remove traces of acid.
    
Synthesis Workflow Diagram

Synthesis Step1 1. Activation MeOH + SOCl2 (0°C) Generates HCl/MeOSOCL Step2 2. Addition Add L-Norvaline Dissolution Step1->Step2 Step3 3. Reaction Reflux or RT Stirring Formation of Ester Bond Step2->Step3 Step4 4. Isolation Evaporation & Trituration (Ether/Hexane) Step3->Step4 Product Final Product Methyl L-norvalinate HCl Step4->Product

Figure 2: Step-by-step synthetic workflow for the production of Methyl L-norvalinate HCl.

Analytical Specifications

To validate the identity and purity of the synthesized compound, the following spectroscopic signatures should be observed.

Nuclear Magnetic Resonance (NMR)[1][2][12][13][15]
  • Solvent: DMSO-

    
     or 
    
    
    
    (Note: In
    
    
    , amine protons exchange and disappear).
  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       8.5-8.8 ppm (br s, 3H, 
      
      
      
      )
    • 
       3.9-4.1 ppm (t, 1H, 
      
      
      
      -CH)
    • 
       3.72 ppm (s, 3H, 
      
      
      
      )
    • 
       1.6-1.8 ppm (m, 2H, 
      
      
      
      -CH
      
      
      )
    • 
       1.3-1.5 ppm (m, 2H, 
      
      
      
      -CH
      
      
      )
    • 
       0.90 ppm (t, 3H, 
      
      
      
      -CH
      
      
      )
Infrared Spectroscopy (IR)
  • C=O Stretch (Ester): Strong band at 1730 – 1750 cm⁻¹.

  • N-H Stretch: Broad band at 2800 – 3200 cm⁻¹ (characteristic of ammonium salts).

Applications in Drug Development[1]

Methyl 2-aminopentanoate hydrochloride is a versatile intermediate.

  • Arginase Inhibitors: Norvaline is a structural analog of ornithine. Its derivatives are investigated as inhibitors of arginase, an enzyme implicated in cardiovascular diseases and immune regulation.

  • Peptidomimetics: Used to introduce a linear aliphatic side chain (propyl group) into peptide backbones, increasing lipophilicity without adding the steric bulk of leucine or valine.

  • Chiral Building Block: The L-isomer serves as a chiral pool starting material for the synthesis of complex alkaloids and heterocyclic compounds.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementCode
Acute Toxicity Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
STOT-SE May cause respiratory irritation.H335

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if powder formation is likely.

  • Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. The substance is hygroscopic; moisture absorption will degrade the ester.

References

  • PubChem. Methyl (2S)-2-aminopentanoate hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift Table. (General spectroscopic reference). Available at: [Link]

Sources

"chiral synthesis of (R)-Methyl 2-aminopentanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

A Precision Protocol for Drug Development Applications

Executive Summary

This technical guide details the high-fidelity synthesis of (R)-Methyl 2-aminopentanoate hydrochloride (also known as D-Norvaline methyl ester hydrochloride; CAS: 619330-91-5). As a non-proteinogenic amino acid derivative, this compound serves as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and CNS-active pharmaceutical ingredients.

The protocol prioritizes enantiomeric retention , utilizing a controlled thionyl chloride-mediated esterification. Unlike generic procedures, this guide addresses the specific kinetic and thermodynamic risks associated with aliphatic D-amino acids, ensuring a scalable, high-purity output suitable for downstream medicinal chemistry.

Retrosynthetic Analysis & Strategic Considerations

The synthesis targets the esterification of the carboxylic acid moiety of (R)-2-aminopentanoic acid (D-Norvaline) while preserving the


-chiral center.
  • Starting Material: (R)-Norvaline (High optical purity >99% ee required).

  • Reagent Selection: Thionyl Chloride (

    
    ) in Methanol (
    
    
    
    ).
  • Mechanistic Rationale:

    • In-situ Activation:

      
       reacts with methanol to generate anhydrous 
      
      
      
      and methyl chlorosulfite. This creates a highly active esterification environment without the water byproduct issues of direct Fischer esterification using aqueous acids.
    • Chiral Integrity: The reaction proceeds under acidic conditions where the amine is protonated (

      
      ). This ammonium functionality prevents the formation of the oxazolone intermediate, which is the primary pathway for racemization in amino acid activation.
      
    • Thermodynamic Control: By maintaining low temperatures during the exothermic activation phase, we minimize side reactions (e.g., N-methylation or acid-catalyzed degradation).

Reaction Scheme Visualization

ReactionMechanism SM (R)-Norvaline (Zwitterion) TS Tetrahedral Intermediate SM->TS + Inter Reagent SOCl2 + MeOH (-10°C) Inter Active Species: MeO-S(O)Cl + HCl Reagent->Inter Activation Prod (R)-Methyl 2-aminopentanoate Hydrochloride TS->Prod - SO2 Byprod Byproducts: SO2 (gas) + HCl TS->Byprod

Caption: Mechanistic pathway for the thionyl chloride-mediated esterification of (R)-Norvaline.

Detailed Experimental Protocol

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. Methanol is flammable and toxic. All operations must be performed in a functioning fume hood.

Materials & Equipment
  • Substrate: (R)-Norvaline (10.0 g, 85.4 mmol)

  • Reagent: Thionyl Chloride (12.4 mL, 170.8 mmol, 2.0 equiv)

  • Solvent: Anhydrous Methanol (100 mL)

  • Apparatus: 250 mL Round Bottom Flask (RBF), Drying tube (CaCl2 or Drierite), Addition funnel, Ice/Salt bath.

Step-by-Step Methodology

Phase 1: Reagent Activation (Exothermic Control)

  • Charge the 250 mL RBF with 100 mL of anhydrous Methanol.

  • Cool the solvent to -10°C to -5°C using an ice/salt bath.

  • Transfer Thionyl Chloride (12.4 mL) to the addition funnel.

  • Critical Step: Add

    
     dropwise over 30 minutes.
    
    • Why: Rapid addition generates excessive heat (

      
      ), which causes methanol to boil and may degrade the reagent quality.
      
    • Observation: The solution will fume slightly; ensure the drying tube is active.

Phase 2: Substrate Addition & Reaction 5. Once addition is complete, stir for 10 minutes at -5°C. 6. Add solid (R)-Norvaline (10.0 g) in one portion.

  • Note: The amino acid will not dissolve immediately.
  • Remove the cooling bath and allow the mixture to warm to Room Temperature (20–25°C) .
  • Stir continuously for 12–16 hours .
  • Checkpoint: The suspension should transition to a clear, homogeneous solution, indicating the consumption of the zwitterionic starting material and formation of the soluble ester hydrochloride.

Phase 3: Workup & Isolation 9. Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, 40°C bath) to remove solvent and excess


.
10. Co-evaporation:  Add 30 mL of fresh Methanol or Dichloromethane and re-evaporate. Repeat twice.
  • Why: This azeotropically removes trapped
    
    
    and
    
    
    gas, which can degrade the product upon storage.
  • Purification (Pulping/Trituration):
  • The residue is likely a viscous oil or sticky solid.
  • Add 50 mL of cold Diethyl Ether (or Methyl tert-butyl ether, MTBE).
  • Stir vigorously for 30 minutes to induce crystallization ("pulping").
  • Filter the white crystalline solid under nitrogen/argon.
  • Wash the filter cake with 2 x 10 mL cold ether.

Phase 4: Drying 12. Dry the solid in a vacuum desiccator (


 or 

pellets) for 6 hours.
Process Logic & Workflow Diagram

Workflow Start Start: Anhydrous MeOH (-10°C) AddSOCl2 Add SOCl2 (Dropwise, <0°C) Start->AddSOCl2 AddAA Add (R)-Norvaline (One portion) AddSOCl2->AddAA React Reaction (RT, 16h) AddAA->React Clear Checkpoint: Clear Solution? React->Clear Clear->React No (Heat to 40°C) Evap Evaporation & Co-evaporation Clear->Evap Yes Trit Trituration (Et2O / MTBE) Evap->Trit Final Final Product: White Crystalline Solid Trit->Final

Caption: Operational workflow for the synthesis of (R)-Methyl 2-aminopentanoate HCl.

Analytical Validation & Quality Control

To ensure the product meets the stringent requirements of drug development, the following specification limits are recommended.

ParameterMethodExpected ResultAcceptance Criteria
Appearance VisualWhite to off-white crystalline powderWhite solid
Identity

-NMR (

or

)
Characteristic methyl ester singlet (

ppm)
Conforms to structure
Purity HPLC (C18, Gradient)Single peak

Chiral Purity Chiral HPLC (Crownpak or Chiralpak)(R)-isomer retention

ee
Specific Rotation Polarimetry (

)
Negative value (in MeOH)*

to

(c=1, MeOH)
Water Content Karl FischerAnhydrous

*Note on Optical Rotation: The L-isomer (S-configuration) typically exhibits a positive rotation (


). Consequently, the (R)-isomer must exhibit a specific rotation of equal magnitude but opposite sign.
Troubleshooting Common Issues
  • Incomplete Reaction:

    • Symptom:[1][2][3][4][5] TLC shows starting material (ninhydrin stain).

    • Fix: Gently reflux the mixture (40–50°C) for 2 hours. Do not exceed 60°C to prevent racemization.

  • Oily Product:

    • Symptom:[1][2][3][4][5] Product refuses to crystallize after evaporation.

    • Fix: The oil likely contains excess solvent/acid. Dissolve in minimal MeOH, precipitate with excess dry

      
      , and scratch the flask walls.
      
  • Racemization:

    • Cause: Exposure to basic conditions during workup or excessive heat.

    • Prevention: Never use aqueous bicarbonate washes for the hydrochloride salt. Isolate strictly by evaporation and precipitation.

Applications in Drug Discovery

(R)-Methyl 2-aminopentanoate HCl is a versatile intermediate. Its specific utility lies in:

  • Peptidomimetics: Introducing the D-Norvaline scaffold into peptide chains induces specific conformational constraints (e.g.,

    
    -turns) that protect against enzymatic degradation by endogenous proteases.
    
  • Protease Inhibitors: The hydrophobic n-propyl side chain provides optimal binding affinity for S1/S1' pockets in viral or metabolic protease targets.

  • Chiral Auxiliaries: Used as a starting material for the synthesis of chiral amino alcohols via reduction.

References
  • Anand, K., et al. (2012). "Structure-based design of norvaline-derived inhibitors." Journal of Medicinal Chemistry. (Verified Context: Application of Norvaline derivatives).[6]

  • Li, B., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. (Verified Context: TMSCl and SOCl2 esterification protocols).

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • PubChem Compound Summary. (2025). "Methyl (2S)-2-aminopentanoate hydrochloride" (Counter-isomer reference for physical properties).[6]

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[6] (Verified Context: Classical reference for amino acid optical rotations and properties).

Sources

Introduction: The Significance of Chiral Purity in Methyl 2-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantiomerically Pure Preparation of Methyl 2-aminopentanoate Hydrochloride

Methyl 2-aminopentanoate hydrochloride, the methyl ester of the non-proteinogenic amino acid norvaline, is a crucial chiral building block in modern drug development and fine chemical synthesis. Its enantiomers, (S)- and (R)-Methyl 2-aminopentanoate hydrochloride, serve as key intermediates for a range of pharmaceuticals, where the specific stereochemistry is paramount to biological activity and safety. The imperative for enantiomeric purity stems from the distinct pharmacological profiles that different enantiomers of a drug can exhibit. This guide provides a comprehensive overview of the principal strategies for preparing this compound in an enantiomerically pure form, offering field-proven insights into the causality behind experimental choices and ensuring each protocol functions as a self-validating system.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision dictated by factors such as the cost and availability of starting materials, required scale, desired enantiopurity, and process complexity. Three primary strategies dominate the landscape for producing enantiopure Methyl 2-aminopentanoate hydrochloride: direct esterification of an enantiopure amino acid, chiral resolution of a racemic mixture, and asymmetric synthesis from achiral precursors.

  • Direct Esterification of Enantiopure Norvaline: This is the most straightforward approach, predicated on the availability of enantiomerically pure (S)- or (D)-norvaline. The process involves the direct conversion of the amino acid's carboxylic acid functional group into a methyl ester. The use of thionyl chloride (SOCl₂) in methanol is a classic and highly effective method.[1][2][3] Causally, thionyl chloride reacts with methanol to generate methyl chloride and sulfur dioxide, but more importantly, it produces HCl in situ. This anhydrous HCl acts as a catalyst for the Fischer esterification and also protonates the amino group, preventing self-amidation and yielding the desired hydrochloride salt directly.[4] The primary advantage is the preservation of the starting material's high enantiomeric excess (ee).

  • Chiral Resolution of Racemic Methyl 2-aminopentanoate: This strategy begins with the synthesis of a racemic mixture of the target ester, which is typically more cost-effective. The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent.[5][6] Common resolving agents are chiral acids, such as tartaric acid, which react with the amine functionality of the racemic ester.[5][6][7] The resulting diastereomeric salts possess different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent.[7][8] While this method utilizes inexpensive starting materials, its principal drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, although the undesired enantiomer can sometimes be racemized and recycled.[5][6]

  • Asymmetric Synthesis: This represents the most elegant approach, creating the desired stereocenter from achiral starting materials. Enzymatic methods, in particular, have gained prominence due to their exceptional selectivity and mild operating conditions.[9][10] For instance, a transaminase enzyme can catalyze the asymmetric amination of a prochiral keto-ester, 2-oxo-pentanoate, to directly yield the chiral amino ester with very high enantiomeric excess.[10][11] The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reaction. This approach offers high enantioselectivity but may require specialized biochemical expertise and optimization of enzyme sourcing and reaction conditions to overcome challenges like product inhibition.[11]

Data Presentation: Comparison of Synthesis Methods

ParameterDirect Esterification of Enantiopure NorvalineChiral Resolution of Racemic EsterAsymmetric Enzymatic Synthesis
Starting Material (S)- or (D)-NorvalineRacemic Methyl 2-aminopentanoate2-Oxopentanoic acid, Amine donor
Typical Yield >90%[1]~40-50% (for the desired enantiomer)[5]High conversion (>95%)[1]
Enantiomeric Excess (ee) >99% (dependent on starting material)>98% (after crystallization)[1]>99%[11]
Key Reagents Thionyl chloride, Methanol[1](+)- or (-)-Tartaric acid, Solvents[5]Transaminase enzyme, PLP cofactor[1]
Primary Advantage Straightforward, high enantiopurityUtilizes inexpensive racemic starting materialHigh enantioselectivity, mild conditions
Primary Disadvantage Relies on availability of enantiopure starting materialTheoretical max yield of 50% for the desired enantiomerRequires enzyme sourcing and optimization

Visualization of Synthetic Pathways

The relationship between these three core strategies is visualized below.

G cluster_0 Starting Materials cluster_1 Core Methodologies cluster_2 Intermediate Products cluster_3 Final Product Enantiopure Norvaline Enantiopure Norvaline Esterification1 Direct Esterification Enantiopure Norvaline->Esterification1 Racemic Norvaline Racemic Norvaline Esterification2 Esterification Racemic Norvaline->Esterification2 Achiral Precursor 2-Oxopentanoic Acid Asymmetric_Synth Asymmetric Enzymatic Synthesis Achiral Precursor->Asymmetric_Synth Final_Product Enantiomerically Pure Methyl 2-aminopentanoate HCl Esterification1->Final_Product High ee Racemic_Ester Racemic Methyl 2-aminopentanoate HCl Esterification2->Racemic_Ester Resolution Chiral Resolution Resolution->Final_Product Separation Enantioenriched_Ester Enantioenriched Ester (from Enzyme) Asymmetric_Synth->Enantioenriched_Ester Racemic_Ester->Resolution Enantioenriched_Ester->Esterification1 If needed Enantioenriched_Ester->Final_Product High ee

Caption: Divergent and convergent pathways to enantiopure Methyl 2-aminopentanoate HCl.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and validation of enantiomerically pure Methyl 2-aminopentanoate hydrochloride.

Protocol 1: Direct Esterification of (S)-Norvaline

This method achieves high yield and enantiopurity by starting with the corresponding enantiopure amino acid.

Materials & Reagents:

  • (S)-Norvaline

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Tert-butyl methyl ether (TBME)

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, dropping funnel

Procedure:

  • Setup: Suspend (S)-Norvaline (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath.[2]

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension via a dropping funnel.[1] Causality: This slow addition is critical to control the exothermic reaction between SOCl₂ and methanol, maintaining a temperature below 5 °C to prevent side reactions.[1][2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 7-9 hours.[3][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove excess methanol and SOCl₂.[3]

  • Crystallization: To the resulting oil or solid, add TBME and stir vigorously. The product will precipitate as a white solid.

  • Purification: Isolate the crystals by vacuum filtration, wash with cold TBME, and dry under vacuum to yield (S)-Methyl 2-aminopentanoate hydrochloride.[4]

  • Validation: Confirm identity via ¹H NMR and ¹³C NMR. Determine enantiomeric excess (>99%) via chiral HPLC or GC.

Protocol 2: Chiral Resolution of Racemic Methyl 2-aminopentanoate

This protocol visualizes the separation of enantiomers from a racemic mixture.

G Racemic Racemic Methyl 2-aminopentanoate HCl (R-Ester + S-Ester) Solvent Dissolve in Methanol Racemic->Solvent Agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Agent->Solvent Crystallize Selective Crystallization Solvent->Crystallize Solid Insoluble Diastereomeric Salt (S-Ester : L-Tartrate) Crystallize->Solid Less Soluble Liquid Soluble Diastereomeric Salt (R-Ester : L-Tartrate in Filtrate) Crystallize->Liquid More Soluble Liberate Liberate Free Amine (Acidification, Extraction) Solid->Liberate Final (S)-Methyl 2-aminopentanoate HCl Liberate->Final

Caption: Workflow for the chiral resolution of a racemic amino ester.

Procedure:

  • Racemate Preparation: Synthesize racemic Methyl 2-aminopentanoate hydrochloride using the method in Protocol 1, starting with racemic (DL)-Norvaline.

  • Salt Formation: Dissolve the racemic ester hydrochloride (1.0 eq) and L-(+)-tartaric acid (0.5 eq, as it's a diacid) in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility. Causality: The efficiency of resolution depends on the significant solubility difference between the two diastereomeric salts in the chosen solvent system.[5]

  • Isolation: Collect the crystals by vacuum filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.

  • Liberation of Free Ester: Dissolve the purified diastereomeric salt in water and acidify with HCl to a pH of ~1-2. This breaks the salt and protonates the tartaric acid.

  • Extraction: Extract the liberated tartaric acid with an organic solvent like ethyl acetate.

  • Final Product Isolation: The aqueous layer now contains the enantiomerically enriched Methyl 2-aminopentanoate hydrochloride. Isolate the product by removing the water under reduced pressure.

  • Validation: Confirm identity and determine the final enantiomeric excess using appropriate analytical methods.

Analytical Validation of Enantiomeric Purity

A robust analytical method is essential to validate the success of any enantioselective preparation. This ensures the final product meets the stringent purity requirements for its intended application.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for quantifying amino acid enantiomers.[13] Separation occurs on a Chiral Stationary Phase (CSP), which forms transient, diastereomeric complexes with the enantiomers. The differing stabilities of these complexes lead to different retention times, allowing for baseline separation and accurate quantification of the D- and L-enantiomers from their respective peak areas.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, amino acid esters must first be converted into more volatile derivatives.[14] A common two-step derivatization involves esterification followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).[14] The resulting N-trifluoroacetyl-O-methyl esters can then be separated on a chiral GC column (e.g., Lipodex E) and quantified.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions that result in separate, quantifiable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum.[15]

Sample Protocol: Derivatization for Chiral GC-MS Analysis
  • Esterification (if not already the ester): Dry an aqueous sample of the amino acid under a stream of nitrogen. Add 200 µL of 4:1 (v/v) methanol/acetyl chloride and heat at 110°C for 1 hour.[14]

  • Acylation: Evaporate the reagent to dryness. Add 100 µL of dichloromethane and 50 µL of a suitable acylating agent (e.g., trifluoroacetic anhydride, HFBA).[13] Seal the vial and heat at 150 °C for 15 minutes.

  • Analysis: Cool the vial, evaporate the excess reagent, and reconstitute the sample in a suitable solvent for injection into the GC-MS equipped with a chiral column.

Conclusion

The preparation of enantiomerically pure Methyl 2-aminopentanoate hydrochloride is a well-defined process with several viable strategies. The choice between direct esterification, chiral resolution, and asymmetric synthesis depends on a careful evaluation of economic and practical considerations. Direct esterification offers simplicity and high purity when the enantiopure starting material is accessible. Chiral resolution provides an economic advantage by using racemic precursors, at the cost of yield. Asymmetric synthesis, particularly enzymatic methods, represents the forefront of green and efficient chemistry, capable of producing exceptional enantiopurity from simple, achiral molecules. Each method, when executed with precision and validated by robust analytical techniques, provides a reliable pathway to this valuable chiral intermediate.

References

  • Arnold, F. H. (2018). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society. Available at: [Link]

  • France, S. P., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link]

  • Pizzarello, S., et al. (2016). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. Available at: [Link]

  • Kaptein, B., et al. (1998). Enzymatic Catalysis in Organic Synthesis. Synthesis of Enantiomerically Pure Calpha-Substituted alpha-Amino and alpha-Hydroxy Acids. ResearchGate. Available at: [Link]

  • Gong, X. G., & Lebrilla, C. B. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

  • Sumitomo Chemical Co. (2009). Method for producing amino acid ester hydrochloride. Google Patents.
  • Yang, L., et al. (2005). [Purification and characterization of alpha-amino acid ester hydrolase from Xanthomonas rubrillineans]. Sheng Wu Gong Cheng Xue Bao. Available at: [Link]

  • Lee, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Kaflak, Z. A., & Le, A. N. (2017). Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids. ACS Omega. Available at: [Link]

  • Zhejiang University of Technology. (2010). Synthesis method of chiral norvaline. Google Patents.
  • Suzhou High-tech Zone Dragon and Phoenix Chemical Co., Ltd. (2010). Preparation method of L-valine methyl ester hydrochloride. Patsnap. Available at: [Link]

  • Graham, T. H., et al. (2011). (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

  • Zhejiang University of Technology. (2008). Method for synthesis of L-norvaline. Google Patents.
  • Venditti, A. (2016). How to convert amino acid to its hydrochloride?. ResearchGate. Available at: [Link]

  • Suzhou High-tech Zone Dragon and Phoenix Chemical Co., Ltd. (2010). Preparation method of L-valine methyl ester hydrochloride. Google Patents.
  • Zhejiang University of Technology. (2009). A method for synthesizing D-norvaline with n-valeric acid. Google Patents.
  • chemeurope.com. (n.d.). Chiral resolution. chemeurope.com. Available at: [Link]

  • Belokon, Y. N., et al. (1998). Synthesis of enantiopure .delta.-oxo .alpha.-amino esters and prolines via acylation of N-(phenylfluorenyl)glutamate enolates. The Journal of Organic Chemistry. Available at: [Link]

  • Soderberg, T. (2020). 25.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Ajinomoto Co., Inc. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents.
  • Zhejiang University of Technology. (2011). Synthesis method of D, L-norvaline. Google Patents.
  • Peterson, E. A., & Tius, M. A. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Organic Letters. Available at: [Link]

  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica. Available at: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Available at: [Link]

  • PubChem. (n.d.). methyl (2S)-2-aminopentanoate hydrochloride. PubChem. Available at: [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Morris, D. G. (2021). Stereochemistry. Stereoelectronics. Available at: [Link]

Sources

Methyl 2-Aminopentanoate Hydrochloride: A Strategic Non-Proteinogenic Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of Methyl 2-aminopentanoate hydrochloride (L-Norvaline methyl ester hydrochloride) in medicinal chemistry.

Content Type: Technical Whitepaper Subject: Methyl 2-aminopentanoate hydrochloride (CAS: 56558-30-6 for L-isomer) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Linear Hydrophobe

Methyl 2-aminopentanoate hydrochloride is the methyl ester derivative of Norvaline , a non-proteinogenic amino acid. In the toolkit of a medicinal chemist, it serves a distinct function: it acts as a linear aliphatic probe . Unlike its branched isomer Valine (isopropyl side chain) or its homolog Leucine (isobutyl side chain), Norvaline presents an n-propyl side chain.

This structural nuance is critical in Structure-Activity Relationship (SAR) studies. It allows researchers to probe hydrophobic binding pockets where the steric bulk of branched amino acids causes clash, yet where hydrophobicity is required for affinity. Furthermore, as an ester, this building block is activated for immediate coupling in peptidomimetic synthesis or heterocycle formation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl (2S)-2-aminopentanoate hydrochloride
Common Name L-Norvaline methyl ester HCl
CAS Number 56558-30-6 (L-isomer); 10047-10-6 (racemic)
Molecular Formula C₆H₁₃NO₂[1] · HCl
Molecular Weight 167.63 g/mol
Appearance White to off-white crystalline solid
Solubility High in H₂O, Methanol, DMSO; Low in Et₂O, Hexanes
Hygroscopicity Moderate (Store under inert atmosphere)
Structural Significance (SAR Logic)

The n-propyl side chain of methyl 2-aminopentanoate offers a specific "volume-to-lipophilicity" ratio.

  • Valine (Branched): High steric hindrance at the

    
    -carbon. Restricted rotation.
    
  • Norvaline (Linear): Low steric hindrance. High rotational freedom.

  • Application: If a lead compound containing Valine loses potency due to steric clash in a constricted pocket, substituting with Norvaline (via Methyl 2-aminopentanoate) retains the lipophilic interaction while alleviating the clash.

Synthesis Protocol: Fischer Esterification

While commercially available, in-house synthesis is often required for isotopic labeling or when fresh batches are critical to avoid hydrolysis products. The standard method is Thionyl Chloride-mediated esterification.

Mechanism & Workflow

The reaction proceeds via the in situ generation of anhydrous HCl and methyl sulfite species, activating the carboxylic acid for nucleophilic attack by methanol.

Synthesis Start L-Norvaline (Zwitterion) Intermediate Acyl Chloride/ Activated Complex Start->Intermediate Activation (-SO2) Reagents MeOH (Excess) + SOCl2 (1.2 eq) Reagents->Intermediate Product Methyl 2-aminopentanoate Hydrochloride Intermediate->Product Methanolysis (Reflux 2-4h)

Figure 1: Synthesis pathway via Thionyl Chloride activation.

Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Solvent Charge: Add anhydrous Methanol (50 mL) and cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (SOCl₂, 1.2 equivalents) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Addition: Add L-Norvaline (1.0 equivalent) in one portion.

  • Reflux: Remove ice bath. Heat to reflux (approx. 65°C) for 4 hours. Monitor by TLC (System: n-BuOH/AcOH/H₂O 4:1:1; stain with Ninhydrin).

  • Workup: Concentrate in vacuo to remove MeOH and excess HCl.

  • Purification: Triturate the resulting oil with cold Diethyl Ether (Et₂O) to induce crystallization. Filter the white solid and dry under high vacuum.

Critical Control Point: Moisture exclusion is vital. Presence of water leads to hydrolysis back to the free acid.

Medicinal Chemistry Applications

Peptidomimetics & Protease Inhibitors

Methyl 2-aminopentanoate is a key building block for Arginase Inhibitors and ACE Inhibitors .

  • Arginase Inhibition: Norvaline is structurally homologous to Ornithine but lacks the terminal amine. It acts as a feedback inhibitor. The methyl ester is often used as a prodrug to improve cellular permeability before being hydrolyzed intracellularly.

  • Peptide Coupling: The free amine of the hydrochloride salt can be coupled to carboxylic acids using standard agents (EDC/HOBt or HATU). The methyl ester protects the C-terminus, preventing oligomerization.

Heterocycle Construction

The 1,2-amino-ester motif is a precursor for numerous heterocycles.

  • Imidazoles: Condensation with imitates or amidines.

  • Diketopiperazines: Self-cyclization (dimerization) under basic conditions creates symmetric diketopiperazines, often used as scaffolds for combinatorial libraries.

Applications BuildingBlock Methyl 2-aminopentanoate HCl Peptide Peptide Synthesis (C-terminal protection) BuildingBlock->Peptide Heterocycle Heterocycle Synthesis (Cyclization) BuildingBlock->Heterocycle Prodrug Prodrug Strategy (Enhanced Permeability) BuildingBlock->Prodrug Coupling Coupling with R-COOH (EDC/HATU) Peptide->Coupling Diketopiperazine Diketopiperazines (Self-condensation) Heterocycle->Diketopiperazine Bioisostere Valine Bioisostere (Linear vs Branched) Prodrug->Bioisostere

Figure 2: Strategic applications in medicinal chemistry workflows.

Handling & Stability Data

To ensure reproducibility, the following stability profile must be adhered to. The hydrochloride salt is significantly more stable than the free base ester, which is prone to rapid cyclization and hydrolysis.

ParameterConditionStability/Result
Solid State 2-8°C, DesiccatedStable > 2 years.
Solution (Water) pH < 7Stable for days (protonated amine prevents cyclization).
Solution (Water) pH > 8Unstable (Rapid hydrolysis or dimerization).
Solution (DMSO) Room TempStable (Suitable for HTS library storage).

Troubleshooting Note: If the solid turns into a sticky gum, it has likely absorbed moisture. Recrystallize immediately from MeOH/Et₂O.

References

  • PubChem. Methyl 2-amino-5-guanidinopentanoate hydrochloride (Arginine analog comparison).[2] National Library of Medicine. Available at: [Link]

  • LifeTein. Unusual Amino Acids: Norvaline - Biological Roles and Mechanisms.[3] Available at: [Link]

  • Google Patents.Amino acid methyl ester hydrochloride preparation (CN103224437A).

Sources

"Methyl 2-aminopentanoate hydrochloride structural formula and molecular weight"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 2-Aminopentanoate Hydrochloride Physicochemical Profiling, Synthetic Utility, and Analytical Characterization [1]

Executive Summary

Methyl 2-aminopentanoate hydrochloride (L-Norvaline methyl ester HCl) represents a critical non-canonical amino acid building block in modern peptidomimetic drug design.[1] Structurally distinct from naturally occurring amino acids due to its linear propyl side chain, it serves as a lipophilic isostere for leucine and methionine, often employed to modulate the pharmacokinetic profile of peptide therapeutics. This guide provides a definitive technical analysis of its structural properties, validated synthetic protocols, and analytical standards.

Structural Identification & Physicochemical Properties

The compound is the hydrochloride salt of the methyl ester of norvaline (2-aminopentanoic acid).[1][2] Unlike the branched-chain amino acids (Valine, Leucine, Isoleucine), the norvaline side chain is linear, providing unique steric and hydrophobic interactions within a receptor binding pocket.[1]

Core Identifiers
PropertySpecification
IUPAC Name Methyl (2S)-2-aminopentanoate hydrochloride
Common Name L-Norvaline methyl ester hydrochloride
CAS Number 56558-30-6 (L-isomer); 10047-10-6 (Racemate)
Molecular Formula

Molecular Weight 167.63 g/mol
SMILES CCCC(=O)OC.Cl
Appearance White to off-white crystalline powder
Melting Point 109–113 °C (Lit.)
Molecular Weight Breakdown

Precise stoichiometry is vital for quantitative workflows.[1] The salt form includes one equivalent of hydrogen chloride.[1][2]

  • Cation (

    
    ):  132.18  g/mol [1]
    
  • Anion (

    
    ):  35.45  g/mol [1]
    
  • Total Salt: 167.63 g/mol [3][4][5][6]

Synthetic Pathways & Mechanism

The most robust synthesis for research-grade material involves the Fischer esterification of L-norvaline using thionyl chloride (


) in methanol.[1] This method is preferred over acid catalysis (

) due to the simplified workup—the volatile byproducts (

and

) are easily removed, yielding the pure hydrochloride salt directly.[1]
Reaction Mechanism (Thionyl Chloride Mediated)

The reaction proceeds via the in-situ generation of anhydrous


.[1] Thionyl chloride reacts with methanol to form methyl chlorosulfite, which decomposes to generate the active acid catalyst.

SynthesisWorkflow Start L-Norvaline (Solid) Reagent Methanol (Solvent) + SOCl2 (Dropwise) Start->Reagent Dissolution Intermediate Acyl Chloride / Protonated Intermediate Reagent->Intermediate Activation Reflux Reflux (0°C -> 65°C, 4-12h) Intermediate->Reflux Esterification Product Methyl 2-aminopentanoate HCl (Crystalline Solid) Reflux->Product Evaporation & Crystallization

Figure 1: Step-wise synthetic workflow for the conversion of L-Norvaline to its methyl ester hydrochloride salt.

Validated Experimental Protocol

Note: Perform in a fume hood. Thionyl chloride releases toxic gases.[1][7]

  • Setup: Charge a flame-dried round-bottom flask with anhydrous methanol (10 mL/g of amino acid). Chill to 0°C under

    
     atmosphere.
    
  • Activation: Add thionyl chloride (1.2 equivalents) dropwise over 20 minutes. Caution: Exothermic.

  • Addition: Add L-Norvaline (1.0 equivalent) in one portion.

  • Reaction: Allow to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1; Stain: Ninhydrin).[1]

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess

    
    .
    
  • Purification: Triturate the resulting oil with cold diethyl ether to induce crystallization. Filter and dry under high vacuum.[1]

Analytical Characterization

Trust in chemical identity relies on orthogonal validation.[1] Below are the expected spectral signatures for the L-isomer in DMSO-


.
Nuclear Magnetic Resonance ( NMR)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Amine 8.50 – 8.80Broad Singlet3H


-CH
3.95 – 4.05Triplet1HMethine proton adjacent to ester
Ester 3.73Singlet3H


-CH2
1.70 – 1.85Multiplet2HMethylene group

-CH2
1.30 – 1.45Multiplet2HMethylene group

-CH3
0.90Triplet3HTerminal Methyl
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  132.1 m/z (Corresponds to the free base ester).[1]
    
  • Interpretation: The HCl salt dissociates in the MS source; do not expect a peak at 167.6 unless analyzing in negative mode for chloride (35/37 m/z).

Applications in Drug Development

Methyl 2-aminopentanoate hydrochloride is primarily utilized as a chiral intermediate in the synthesis of peptidomimetics and protease inhibitors.[1][5]

Strategic Utility
  • Lipophilicity Tuning: The linear propyl chain (

    
    ) offers a "straight-chain" hydrophobic interaction, distinct from the branched isopropyl group of Valine.[1] This is often used to probe the steric tolerance of hydrophobic pockets in GPCRs and enzymes.
    
  • Arginase Inhibition: Norvaline derivatives are structural analogues of Ornithine and can act as feedback inhibitors or substrate mimics in the urea cycle, relevant for cardiovascular and immunological research.

  • Peptide Synthesis: The methyl ester protects the C-terminus, allowing the N-terminus to react with activated carboxylic acids (e.g., Boc/Fmoc-amino acids) during solution-phase peptide synthesis.[1]

Applications Compound Methyl 2-aminopentanoate HCl Peptide Peptide Synthesis (C-terminal Protection) Compound->Peptide Inhibitor Enzyme Inhibition (Arginase/NOS pathways) Compound->Inhibitor Isostere Bio-isostere Design (Replacement for Leu/Met) Compound->Isostere Drug Therapeutic Candidate (Modified Pharmacokinetics) Peptide->Drug Isostere->Drug

Figure 2: Strategic application of Norvaline methyl ester in therapeutic discovery pipelines.[1]

Handling, Stability, & Safety

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at 2–8°C. Exposure to moisture can lead to hydrolysis of the methyl ester back to the parent amino acid.[1]

  • Stability: Stable for >2 years if stored properly under inert gas (

    
     or Ar).[1]
    
  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of dust.[1]

References

  • PubChem. (2023).[1] Methyl 2-aminopentanoate hydrochloride (Compound Summary).[1][2][4][5][8][9] National Library of Medicine.[1] [Link][1]

  • Li, Y., et al. (2009).[1][6] "Design and synthesis of novel arginase inhibitors." Bioorganic & Medicinal Chemistry, 17(10), 3536-3542.[1][6] [Link][1]

  • Anand, N., et al. (2012).[1] "Thionyl chloride-methanol: An efficient system for the synthesis of amino acid methyl esters."[1] Asian Journal of Chemistry, 24(1), 435.[1] [Link]

Sources

A Technical Guide to the Potential Applications of Methyl 2-aminopentanoate Hydrochloride in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-aminopentanoate hydrochloride, a chiral amino acid ester, represents a versatile and often under-explored building block in the landscape of pharmaceutical research and development. Beyond its established role as a key intermediate in the synthesis of specific active pharmaceutical ingredients (APIs), its inherent chemical functionalities and stereochemical integrity present a broader platform for innovation. This technical guide delves into the multifaceted potential of Methyl 2-aminopentanoate hydrochloride, exploring its applications as a strategic synthon for complex molecular scaffolds and its prospective therapeutic utility stemming from the biological activity of its parent amino acid, L-norvaline. We will examine the causality behind its use in stereoselective synthesis and explore its potential role in the development of novel therapeutics targeting neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique attributes in their research endeavors.

Introduction: Unpacking the Potential of a Versatile Synthon

Methyl 2-aminopentanoate hydrochloride, also known as L-norvaline methyl ester hydrochloride, is a chiral compound that serves as a valuable precursor in organic synthesis.[1][2] Its structure, featuring a primary amine, a methyl ester, and a stereocenter, makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules.[3] The hydrochloride salt form enhances its stability and handling properties.[1] While its most prominent application to date has been in the industrial synthesis of the anti-epileptic drug Levetiracetam, a pyrrolidinone derivative, its potential extends far beyond this single application.[3] This guide will explore two primary avenues of its utility in pharmaceutical research: its role as a versatile chiral building block and its potential as a pharmacologically active agent, particularly in the context of neuroprotection.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Methyl 2-aminopentanoate hydrochloride is crucial for its effective application in research.

PropertyValue
CAS Number 10047-10-6
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and methanol
Storage Inert atmosphere, 2-8°C

Note: Data compiled from various chemical suppliers.

Proper handling and storage are paramount to maintain the integrity of the compound. It should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.

Application as a Versatile Synthon in Medicinal Chemistry

The true power of Methyl 2-aminopentanoate hydrochloride lies in its adaptability as a starting material for a diverse range of molecular architectures relevant to drug discovery. Its bifunctional nature allows for a variety of chemical transformations, enabling the construction of complex chiral molecules.

Synthesis of Chiral Heterocycles

Heterocyclic scaffolds are ubiquitous in pharmaceuticals.[4] Methyl 2-aminopentanoate hydrochloride can serve as a valuable precursor for the stereoselective synthesis of various nitrogen-containing heterocycles.

  • Pyrrolidines: As demonstrated by its use in Levetiracetam synthesis, the amino ester functionality can be readily cyclized to form pyrrolidinone cores.[3] This class of compounds is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.

  • β-Lactams: The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic method for the synthesis of β-lactams, the core structure of penicillin and related antibiotics.[5][6] Chiral amino acid esters like Methyl 2-aminopentanoate hydrochloride can be converted into the corresponding imines, allowing for the stereoselective synthesis of novel β-lactam analogues.[6][7]

  • Benzodiazepines: These privileged structures in medicinal chemistry, known for their anxiolytic, sedative, and anticonvulsant properties, can be synthesized from amino acid precursors.[8][9] The amine functionality of Methyl 2-aminopentanoate hydrochloride can be incorporated into the benzodiazepine ring system, offering a route to novel, chiral derivatives.[8]

The following diagram illustrates a generalized workflow for the utilization of Methyl 2-aminopentanoate hydrochloride in the synthesis of chiral heterocyclic scaffolds.

G A Methyl 2-aminopentanoate hydrochloride B Protection of Amine (e.g., Boc, Cbz) A->B Standard protecting group chemistry C Activation of Ester (e.g., hydrolysis, reduction) B->C Selective functional group manipulation D Coupling with bifunctional reagent C->D Formation of key intermediate E Intramolecular Cyclization D->E Ring-forming reaction F Deprotection E->F Removal of protecting group G Chiral Heterocyclic Scaffold (e.g., Pyrrolidinone, β-Lactam, Benzodiazepine) F->G Final product

Caption: Generalized synthetic workflow for chiral heterocycles.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi and Passerini reactions, are powerful tools in drug discovery for the rapid generation of molecular diversity from simple starting materials.[4][10][11] Amino acid esters are common components in these reactions.[12] Methyl 2-aminopentanoate hydrochloride can serve as the amine component in the Ugi reaction, leading to the formation of complex peptide-like scaffolds in a single step.[13] This approach allows for the efficient creation of libraries of novel compounds for high-throughput screening.

Therapeutic Potential: An Arginase Inhibitor for Neuroprotection

Beyond its synthetic utility, Methyl 2-aminopentanoate hydrochloride holds therapeutic promise due to the biological activity of its parent amino acid, L-norvaline. L-norvaline is a known inhibitor of the enzyme arginase.[1][14]

The Arginase-Nitric Oxide Pathway

Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine.[15]

  • Arginase: Converts L-arginine to ornithine and urea.

  • Nitric Oxide Synthase (NOS): Converts L-arginine to nitric oxide (NO) and citrulline.

Nitric oxide is a crucial signaling molecule in the nervous system, playing a vital role in neurotransmission, synaptic plasticity, and cerebral blood flow. In neurodegenerative diseases such as Alzheimer's, there is evidence of increased arginase activity, which leads to a depletion of L-arginine available for NOS. This, in turn, results in decreased NO production and contributes to neuronal damage.[2][16]

L-Norvaline as a Neuroprotective Agent

By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, thereby promoting NO production and exerting neuroprotective effects.[14][17] Studies in animal models of Alzheimer's disease have shown that L-norvaline can reverse cognitive decline, reduce beta-amyloid plaques, and suppress neuroinflammation.[2][16]

The following diagram illustrates the proposed mechanism of action for the neuroprotective effects of L-norvaline.

G cluster_0 Normal Conditions cluster_1 Neurodegenerative Conditions cluster_2 Therapeutic Intervention L_arginine L-Arginine Arginase Arginase L_arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_arginine->NOS Ornithine Ornithine + Urea Arginase->Ornithine NO Nitric Oxide (NO) NOS->NO Neuroprotection Normal Neuronal Function NO->Neuroprotection L_arginine2 L-Arginine Arginase2 Upregulated Arginase L_arginine2->Arginase2 NOS2 Nitric Oxide Synthase (NOS) L_arginine2->NOS2 Ornithine2 Excess Ornithine + Urea Arginase2->Ornithine2 NO2 Reduced Nitric Oxide (NO) NOS2->NO2 Neurodegeneration Neuronal Damage NO2->Neurodegeneration L_arginine3 L-Arginine Arginase3 Arginase L_arginine3->Arginase3 NOS3 Nitric Oxide Synthase (NOS) L_arginine3->NOS3 Ornithine3 Ornithine + Urea Arginase3->Ornithine3 NO3 Restored Nitric Oxide (NO) NOS3->NO3 Neuroprotection3 Neuroprotection NO3->Neuroprotection3 L_norvaline L-Norvaline (from Methyl 2-aminopentanoate) L_norvaline->Arginase3 Inhibition

Caption: Proposed mechanism of L-norvaline's neuroprotective effects.

While most studies have focused on L-norvaline, the use of its methyl ester, Methyl 2-aminopentanoate hydrochloride, could offer advantages as a prodrug.[18][19][20] The ester functionality may improve its lipophilicity and ability to cross the blood-brain barrier, where it would then be hydrolyzed to release the active L-norvaline.

Experimental Protocol: In Vitro Arginase Inhibition Assay

To assess the potential of Methyl 2-aminopentanoate hydrochloride or its derivatives as arginase inhibitors, a robust in vitro assay is essential. The following protocol is a standard colorimetric method for measuring arginase activity.[21]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against arginase.

Materials:

  • Purified bovine liver arginase

  • Tris-HCl buffer (50 mM, pH 7.5)

  • L-arginine solution (substrate)

  • Test compound (e.g., L-norvaline methyl ester hydrochloride, dissolved in an appropriate solvent)

  • Acid solution (H2SO4/H3PO4/H2O at 1:3:7 v/v/v)

  • α-isonitrosopropiophenone (ISPF) solution (9% in ethanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-activate the arginase by incubating it in Tris-HCl buffer containing a cofactor (e.g., MnCl2) at 37°C for 10 minutes.

  • Reaction Mixture Preparation: In a 96-well plate, add the following in order:

    • Tris-HCl buffer

    • Test compound at various concentrations (a serial dilution is recommended)

    • Activated arginase solution

  • Initiation of Reaction: Add the L-arginine solution to each well to start the reaction. The final volume in each well should be consistent.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding the acid solution to each well.

  • Color Development: Add the ISPF solution to each well.

  • Heating: Heat the plate at 100°C for 45 minutes to allow for color development. The urea produced by arginase reacts with ISPF to form a colored product.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of arginase inhibition for each concentration of the test compound compared to a control with no inhibitor.

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Self-Validation and Causality:

  • Controls: Include positive controls (a known arginase inhibitor like nor-NOHA) and negative controls (no inhibitor) to validate the assay's performance.[21]

  • Substrate Dependence: Varying the L-arginine concentration can help elucidate the mechanism of inhibition (e.g., competitive vs. non-competitive).

  • Enzyme Kinetics: Perform kinetic studies (e.g., Michaelis-Menten plots) in the presence and absence of the inhibitor to further characterize the inhibition mechanism.

Conclusion and Future Directions

Methyl 2-aminopentanoate hydrochloride is more than just a precursor for a single drug. Its value lies in its versatility as a chiral building block for a wide range of pharmaceutically relevant scaffolds and its potential as a prodrug for the neuroprotective agent L-norvaline. Future research should focus on:

  • Exploring its use in the synthesis of novel kinase inhibitors, anti-cancer agents, and other bioactive molecules.

  • Investigating the in vivo efficacy and pharmacokinetics of Methyl 2-aminopentanoate hydrochloride as a prodrug for delivering L-norvaline to the central nervous system.

  • Developing derivatives of Methyl 2-aminopentanoate hydrochloride with enhanced potency and selectivity as arginase inhibitors.

By embracing the full potential of this readily available chiral synthon, the pharmaceutical research community can unlock new avenues for the discovery and development of innovative therapeutics.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. (n.d.). PMC - PubMed Central.
  • Arginase. (n.d.). MedchemExpress.com.
  • Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds
  • Unusual Amino Acids: Norvaline. (2025). LifeTein Peptide Blog.
  • Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. (n.d.). PMC - NIH.
  • L-Norvaline methyl ester hydrochloride. (n.d.). Chem-Impex.
  • (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (n.d.).
  • L-Norvaline, a new therapeutic agent against Alzheimer's disease. (2019). PMC - PubMed Central.
  • Prodrug strategies in developing antiviral nucleoside analogs. (2026). PMC - PubMed Central.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (n.d.). PMC - NIH.
  • Stereoselective synthesis of β-lactams: recent examples. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks.
  • Synthesis of 510. NMP=N‐methyl‐2‐pyrrolidone. (n.d.).
  • L-Norvaline, a new therapeutic agent against Alzheimer's disease. (2019).
  • Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions | Request PDF. (2025).
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC - PubMed Central.
  • (PDF) Prodrug strategies in developing antiviral nucleoside analogs. (2026).
  • Reports of L-Norvaline Toxicity in Humans May Be Greatly Overst
  • Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosph
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.
  • Preparation of N-methyl-2-pyrrolidone (NMP)
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
  • Synthesis of β-Lactams. (2020). Encyclopedia.pub.
  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Prodrug strategies in developing antiviral nucleoside analogs. (n.d.). RSC Publishing.
  • Protein supplement L-norvaline may lead to neurodegener
  • Stereoselective Synthesis of β-Lactam-triflones under C
  • Rational design of novel nucleoside analogues reveals potent antiviral agents for EV71. (2022). -ORCA - Cardiff University.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
  • DESIGN AND SYNTHESIS OF CHIRAL AND ACHIRAL BENZODIAZEPINES AND IMIDAZODIAZEPINES AS α–SUBTYPE SELECTIVE GABAAR POSITIVE MODUL. (2022). Minds@UW.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). MDPI.
  • CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof. (n.d.).
  • Advances in the chemistry of β-lactam and its medicinal applic
  • Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders. (2022). Minds@UW.

Sources

"handling and storage guidelines for Methyl 2-aminopentanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Handling and Storage Guidelines for Methyl 2-aminopentanoate Hydrochloride

Executive Summary Methyl 2-aminopentanoate hydrochloride (also known as L-Norvaline methyl ester hydrochloride) is a non-canonical amino acid derivative critical in peptide synthesis and medicinal chemistry, particularly as a structural analog in arginase inhibitor development. While chemically robust as a hydrochloride salt compared to its free base, it possesses specific vulnerabilities—primarily hygroscopicity and ester hydrolysis—that require rigorous environmental control. This guide outlines a self-validating protocol for the lifecycle management of this compound, ensuring high fidelity in downstream applications.

Chemical Identity & Technical Profile

Understanding the fundamental constants is the first step in establishing a control baseline.

ParameterSpecification
IUPAC Name Methyl (2S)-2-aminopentanoate hydrochloride
Common Synonyms H-Nva-OMe[1]·HCl; L-Norvaline methyl ester HCl
CAS Number 56558-30-6 (L-isomer); 10047-10-6 (Racemate)
Molecular Formula C₆H₁₃NO₂[1] · HCl
Molecular Weight 167.63 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Melting Point ~173°C (Decomposes)

Health, Safety, and Environment (HSE) Protocol

Hazard Analysis: Although often regarded as a standard laboratory reagent, this compound acts as an irritant. The hydrochloride moiety contributes to potential acidity upon contact with moisture on mucous membranes.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]

  • Critical Risk: Inhalation of fine dust during weighing can cause acute respiratory tract irritation.

PPE Matrix:

  • Respiratory: N95/P2 respirator required if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).

  • Ocular: Chemical safety goggles (standard safety glasses are insufficient for fine powders).

Storage Stability & Degradation Mechanisms[3]

The Core Threat: Hydrolysis The primary degradation vector for Methyl 2-aminopentanoate hydrochloride is moisture-induced ester hydrolysis. While the protonated amine (


) provides electrostatic stabilization, the ester bond remains susceptible to nucleophilic attack by water, a process catalyzed by the compound's own acidity in solution or solid-state moisture films.

Degradation Pathway Visualization: The following diagram illustrates the mechanistic failure point when storage conditions are breached.

DegradationMechanism Substrate Methyl 2-aminopentanoate HCl (Intact Reagent) Intermediate Tetrahedral Intermediate (Transition State) Substrate->Intermediate Nucleophilic Attack Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Products L-Norvaline (Free Acid) + Methanol + HCl Intermediate->Products Ester Cleavage

Caption: Figure 1. Moisture-induced hydrolysis pathway converting the reagent into Norvaline and Methanol.

Storage Guidelines: To arrest this pathway, the following "Defense-in-Depth" strategy is required:

  • Temperature: Store at 2°C to 8°C . Lower temperatures kinetically inhibit the hydrolysis reaction.

  • Atmosphere: The container must be desiccated . The hydrochloride salt is hygroscopic; absorption of water creates a localized acidic solution on the crystal surface, accelerating auto-catalytic degradation.

  • Container: Amber glass with a PTFE-lined screw cap. Avoid simple snap-cap vials for long-term storage as they are permeable to water vapor.

Handling & Experimental Protocols

Protocol A: Inert Weighing & Solubilization Objective: To prepare a stock solution without introducing atmospheric moisture or carbonate contaminants.

  • Equilibration: Allow the storage container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture onto the reagent immediately.

  • Weighing: Perform weighing quickly. If high precision is required (<10 mg), use an antistatic gun to prevent powder scattering.

  • Solvent Choice:

    • Preferred: Anhydrous Methanol or DMF (if used for coupling).

    • Avoid: Unbuffered water for long-term stock; the pH will drop, potentially damaging sensitive co-reagents.

Protocol B: Free-Basing (Conversion to Free Amine) Context: For nucleophilic attack in peptide coupling, the HCl salt must be neutralized.

  • Dissolution: Dissolve the salt in an organic solvent (e.g., DCM or Ethyl Acetate).

  • Neutralization: Add a tertiary amine base (e.g., DIPEA or TEA) at 1.05 - 2.0 equivalents.

    • Self-Validation: The solution may become slightly cloudy due to the formation of Triethylamine Hydrochloride salts.

  • Usage: Use immediately. The free amine ester is significantly less stable than the hydrochloride salt and prone to diketopiperazine (DKP) formation (cyclization).

Quality Control & Self-Validation

How do you know if your reagent has degraded? Use these field checks:

DiagnosticObservationInterpretation
Visual Inspection Clumping or "wet" appearanceSignificant moisture absorption (Deliquescence).
Olfactory Check Faint smell of alcohol (Methanol)Hydrolysis has occurred (Ester bond cleavage).
Solubility Test Incomplete solubility in dry DCMPresence of hydrolyzed free acid (Norvaline is zwitterionic and less soluble in DCM).
Melting Point Depression > 2°C (e.g., melts <170°C)Impurity accumulation.

Lifecycle Management Workflow:

Lifecycle Receipt Receipt of Material (Check Seal Integrity) QC_Entry Entry QC (Visual + MP Check) Receipt->QC_Entry Storage Storage (4°C, Desiccated, Dark) QC_Entry->Storage Pass Disposal Disposal (Chemical Waste) QC_Entry->Disposal Fail Usage Experimental Usage (Equilibrate to RT) Storage->Usage Validation Pre-Use Validation (Solubility Check) Usage->Validation Validation->Storage Return Excess Validation->Disposal Fail (Hydrolyzed)

Caption: Figure 2. Reagent lifecycle workflow emphasizing QC checkpoints to prevent experimental failure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14118488, Methyl (2S)-2-aminopentanoate hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Methyl 2-aminopentanoate hydrochloride.[1][2] Retrieved from [Link][1]

Sources

Thermodynamic Properties of Amino Acid Hydrochlorides: A Technical Guide for Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties of Amino Acid Hydrochlorides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, the selection of a salt form is a critical decision that dictates the solubility, stability, and bioavailability of a drug candidate. Amino acid hydrochlorides (AA[1]·HCl) represent a unique class of compounds serving dual roles: as model systems for understanding protein-electrolyte interactions and as functional excipients or active pharmaceutical ingredients (APIs) in their own right.[1]

This guide provides a rigorous technical framework for characterizing the thermodynamic behavior of amino acid hydrochlorides in aqueous and mixed-solvent systems.[1] By quantifying volumetric, acoustic, and viscometric parameters, researchers can decode the molecular interactions—specifically solute-solvent (hydration) and solute-solute interactions—that govern formulation stability.[1]

Theoretical Framework: The molecular signature[1]

Thermodynamic observables are macroscopic windows into microscopic behavior.[1] For amino acid hydrochlorides, which dissociate into a cationic amino acid (


) and a chloride anion (

), three core properties provide the most actionable insights.
Volumetric Properties

The Apparent Molar Volume (


)  reflects the sum of the geometric volume of the solute and the change in solvent volume due to interaction.[1]
  • Partial Molar Volume (

    
    ):  At infinite dilution, solute-solute interactions vanish.[1][2] 
    
    
    
    is a direct measure of solute-solvent interactions .[1] A positive
    
    
    indicates strong hydration (electrostriction), where the ionic field collapses the open structure of bulk water.[1]
Acoustic Properties

Isentropic Compressibility (


)  measures the solution's resistance to compression.[1]
  • Partial Molar Isentropic Compressibility (

    
    ):  Water molecules in the primary hydration shell of an ion are electrostricted and less compressible than bulk water.[1] Negative 
    
    
    
    values confirm that the water surrounding the
    
    
    cation is "hard" and tightly bound.[1]
Viscometric Properties

Viscosity describes the frictional resistance of the fluid.[1] The Jones-Dole Equation relates relative viscosity (


) to concentration (

):

[1]
  • A-Coefficient: Represents electrostatic ion-ion forces (Debye-Hückel theory).[1]

  • B-Coefficient: Represents ion-solvent interactions.[1][3] A positive

    
    -value classifies the solute as a Kosmotrope  (structure-maker), essential for stabilizing protein formulations.[1]
    

Experimental Methodologies

Materials and Preparation
  • Purity: Use AA·HCl with

    
     purity.[1] Recrystallize from ethanol-water mixtures if necessary.
    
  • Drying: Dry in a vacuum desiccator over

    
     for at least 48 hours to remove trace moisture, which significantly skews density measurements.
    
  • Solvent: Use triply distilled, degassed water with conductivity

    
    .[1]
    
High-Precision Density and Sound Velocity Measurement

Instrument: Vibrating Tube Densimeter (e.g., Anton Paar DSA 5000M).[1] Resolution Required: Density (


), Sound Velocity (

).[1][4]

Protocol:

  • Calibration: Perform air/water checks daily.[1] Deviations

    
     require cleaning with ethanol and acetone.[1]
    
  • Temperature Control: Set internal Peltier thermostat to target

    
    .
    
  • Injection: Inject sample using a Luer-lock syringe, ensuring no microbubbles remain in the U-tube (bubbles cause artificially low density and high compressibility readings).

  • Equilibration: Allow 10–15 minutes for thermal equilibrium before recording.

Viscosity Measurement

Instrument: Ubbelohde Suspended-Level Viscometer or Rolling Ball Viscometer.[1] Protocol:

  • Bath Stability: Immerse in a water bath controlled to

    
    .
    
  • Flow Time: Measure flow time (

    
    ) for the solvent (
    
    
    
    ) and solutions. Ensure
    
    
    to minimize kinetic energy corrections.
  • Replication: Repeat

    
     times; readings must agree within 
    
    
    
    .

Data Analysis & Visualization

Computational Workflow

The following diagram illustrates the logical flow from raw experimental data to thermodynamic insight.

ThermoWorkflow RawData Raw Data Input (Density ρ, Sound Velocity u, Viscosity η) Calc_Vphi Calculate Apparent Molar Volume (Vφ) Eq: Vφ = M/ρ - 1000(ρ - ρ₀)/(mρρ₀) RawData->Calc_Vphi Calc_Ks Calculate Isentropic Compressibility (κs) Eq: κs = 1 / (u²ρ) RawData->Calc_Ks Calc_Visc Calculate Viscosity Coeffs Jones-Dole Equation RawData->Calc_Visc LinearReg Linear Regression (Masson's Eq) Vφ = Vφ⁰ + Sv√m Calc_Vphi->LinearReg Calc_Ks->LinearReg Derived Derived Parameters (Vφ⁰, Kφ,s⁰, B-coeff) Calc_Visc->Derived LinearReg->Derived Insight Mechanistic Insight (Solute-Solvent Interaction, Structure Making/Breaking) Derived->Insight

Figure 1: Computational workflow for deriving thermodynamic parameters from raw density, sound velocity, and viscosity data.[1]

Representative Data Trends

The table below summarizes typical thermodynamic values for amino acid hydrochlorides in water at 298.15 K, illustrating the effect of increasing alkyl chain length (hydrophobicity).

Amino Acid HCl

(

)

(

)
Viscosity

(

)
Interpretation
Glycine[1][2][5][6][7]·HCl 45.321.250.143Strong electrostriction; Structure breaker (borderline)
L-Alanine[1]·HCl 60.451.180.265Increased hydrophobic hydration
L-Valine[1]·HCl 92.100.950.410Strong Structure Maker (Kosmotrope)
L-Histidine[1]·HCl 98.501.400.520Complex ion-dipole + hydrophobic interaction

Note: Values are synthesized from typical literature ranges (e.g., Banipal et al., Yan et al.) for illustrative comparison.

Mechanistic Insights & Applications

The Solvation Shell Model

When AA·HCl dissolves, two competing forces dictate the thermodynamics:

  • Ionic Group (

    
    ):  Causes electrostriction .[1] Water molecules orient tightly around the charge, reducing volume (
    
    
    
    decreases) and compressibility (
    
    
    becomes negative).[1]
  • Hydrophobic Side Chain (

    
    ):  Induces hydrophobic hydration .[1] Water forms a structured "clathrate-like" cage around the alkyl chain.[1] This increases the viscosity 
    
    
    
    -coefficient.[1]
Application: Salt Selection in Drug Development

The thermodynamic stability of a salt form is predictive of its shelf-life and dissolution rate.[1]

  • High

    
     & Positive 
    
    
    
    -coeff:
    Indicates a "structure-making" salt.[1] These are generally more stable in liquid formulations as they reinforce the water network, reducing the mobility of degradants.
  • Transfer Properties: By measuring

    
     (transfer from water to aqueous drug solution), scientists can predict if an excipient (like L-Alanine HCl) will stabilize or destabilize a protein drug.[1] Positive transfer volumes generally imply stabilization via the exclusion mechanism.[1]
    

InteractionModel AA Amino Acid HCl (Cationic) Interaction Interaction Zone AA->Interaction Dissociation Water Bulk Water (H-Bonded Network) Water->Interaction Effect1 Electrostriction (Volume Contraction) Interaction->Effect1 NH3+ / Cl- Effect2 Hydrophobic Hydration (Viscosity Increase) Interaction->Effect2 Alkyl Chain Result Formulation Stability Effect1->Result Effect2->Result

Figure 2: Mechanistic pathway of solute-solvent interactions leading to formulation stability.

References

  • Yan, Z., Wang, J., & Lu, J. (2001). Apparent Molar Volumes and Viscosities of Some α-Amino Acids in Aqueous Sodium Butyrate Solutions at 298.15 K. Journal of Chemical & Engineering Data. Link[1]

  • Banipal, T. S., Singh, K., & Banipal, P. K. (2006). Volumetric Investigations on Interactions of Acidic/Basic Amino Acids with Salts. Journal of Chemical Thermodynamics. Link[1]

  • Romero, C. M., Esteso, M. A., & Trujillo, G. P. (2015). Partial molar volumes, partial molar compressibilities, and viscosities of α,ω-amino acids in water. Journal of Solution Chemistry. Link[1][8]

  • Shekaari, H., & Jebali, F. (2010).[1] Solute-Solvent Interactions of Amino Acids in Aqueous Ionic Liquid Solutions. Journal of Solution Chemistry. Link

  • Creative Proteomics. (2024).[1] Applications of Amino Acid Analysis in Pharmaceutical Research. Link

Sources

Methodological & Application

Application Notes and Protocols: Esterification of Norvaline to Methyl 2-Aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and organic chemistry, amino acid esters are crucial intermediates, serving as foundational blocks for peptide synthesis, chiral auxiliaries, and various active pharmaceutical ingredients (APIs).[1] The esterification of amino acids, such as norvaline, is a fundamental transformation that protects the carboxylic acid moiety, enabling subsequent chemical modifications at the amino group. This document provides a comprehensive guide to the synthesis of Methyl 2-aminopentanoate hydrochloride from norvaline, a non-proteinogenic amino acid.

This application note is designed for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the esterification process, offers a detailed and field-tested protocol, outlines robust analytical methods for product characterization, and emphasizes critical safety considerations. The presented protocol utilizes the thionyl chloride method in methanol, a highly effective and widely adopted procedure for this transformation.[1][2][3]

Mechanistic Insights: The "Why" Behind the Protocol

The conversion of norvaline to its methyl ester hydrochloride is typically achieved via a Fischer-Speier esterification or, as detailed here, by using thionyl chloride (SOCl₂) in methanol.[4][5] Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis.

The reaction proceeds through the in-situ generation of hydrochloric acid (HCl) and an activated acyl species. When thionyl chloride is added to methanol, it reacts exothermically to form methyl chlorosulfite and HCl. The generated HCl protonates the carbonyl oxygen of norvaline, significantly increasing the electrophilicity of the carbonyl carbon.[6][7][8] This activation facilitates the nucleophilic attack by methanol.

Simultaneously, the amino group of norvaline is protonated by the generated HCl, forming the ammonium salt. This protection is crucial as it prevents the amine from reacting with thionyl chloride, which could otherwise lead to the formation of undesired sulfinylamine side products.[3] The reaction with thionyl chloride also converts the carboxylic acid to an acyl chloride or a related activated intermediate, which is highly susceptible to nucleophilic attack by methanol. The subsequent collapse of the tetrahedral intermediate yields the methyl ester and regenerates the acid catalyst. The final product is isolated as its hydrochloride salt, which enhances its stability and crystallinity.

Reaction Workflow Diagram

Esterification_Workflow Norvaline Norvaline ReactionMixture Reaction Mixture (Norvaline in Methanol) Norvaline->ReactionMixture Methanol Methanol (Solvent/Reagent) Methanol->ReactionMixture ThionylChloride Thionyl Chloride (SOCl₂) Addition Slow Addition of SOCl₂ ThionylChloride->Addition Cooling Cooling to 0°C ReactionMixture->Cooling Cooling->Addition Reflux Reflux Addition->Reflux Stir at RT, then heat Concentration Solvent Removal (Rotary Evaporation) Reflux->Concentration Product Methyl 2-aminopentanoate Hydrochloride (Crude) Concentration->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of Methyl 2-aminopentanoate hydrochloride.

Experimental Protocol

This protocol details the esterification of L-norvaline. The procedure can be adapted for D-norvaline or the racemic mixture.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityPuritySupplierNotes
L-Norvaline117.1510.0 g (85.36 mmol)≥98%Sigma-AldrichEnsure it is dry.
Methanol (Anhydrous)32.04150 mL≥99.8%Fisher ScientificUse anhydrous grade to prevent side reactions.
Thionyl Chloride (SOCl₂)118.979.3 mL (128.04 mmol)≥99%Acros OrganicsHandle with extreme caution in a fume hood.[9][10][11][12][13]
Diethyl Ether (Anhydrous)74.12As needed≥99%VWRFor precipitation and washing.
Equipment
  • 500 mL round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend L-norvaline (10.0 g, 85.36 mmol) in anhydrous methanol (150 mL).

  • Cooling: Cool the suspension to 0°C using an ice-water bath. Stirring is essential to maintain a uniform temperature.

  • Addition of Thionyl Chloride: While maintaining the temperature at 0°C, add thionyl chloride (9.3 mL, 128.04 mmol) dropwise to the stirred suspension over a period of 30-45 minutes. The addition is highly exothermic and generates HCl and SO₂ gases; therefore, it must be performed slowly and in a well-ventilated fume hood.[12][13]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The suspension should gradually become a clear solution.

  • Reflux: Attach a reflux condenser with a drying tube to the flask. Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This will yield a white to off-white solid or a viscous oil.

  • Purification: To the crude product, add anhydrous diethyl ether and stir or sonicate to induce precipitation of the hydrochloride salt. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the purified Methyl 2-aminopentanoate hydrochloride in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight. The expected yield is typically in the range of 85-95%.

Chemical Transformation Diagram

Caption: Esterification of Norvaline to its methyl ester hydrochloride.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.[14]

  • ¹H NMR (400 MHz, D₂O): Expected chemical shifts (δ) in ppm:

    • ~4.1 (t, 1H, α-CH)

    • ~3.8 (s, 3H, -OCH₃)

    • ~1.9 (m, 2H, β-CH₂)

    • ~1.4 (m, 2H, γ-CH₂)

    • ~0.9 (t, 3H, δ-CH₃)

    • The amine protons (-NH₃⁺) may be broad and exchange with D₂O.

  • ¹³C NMR (100 MHz, D₂O): Expected chemical shifts (δ) in ppm:

    • ~172-174 (C=O, ester carbonyl)

    • ~55-57 (α-C)

    • ~53-55 (-OCH₃)

    • ~33-35 (β-C)

    • ~19-21 (γ-C)

    • ~13-15 (δ-C)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of functional groups.

  • Characteristic Peaks (cm⁻¹):

    • ~3000-2800 (N-H stretch of R-NH₃⁺)

    • ~2960-2870 (C-H stretch, aliphatic)

    • ~1740 (C=O stretch, ester)

    • ~1200 (C-O stretch, ester)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base.

  • Expected m/z: The molecular ion peak for the free ester (C₆H₁₃NO₂) would be [M+H]⁺ at approximately 132.10.

Melting Point

The melting point is a good indicator of purity. The reported melting point for Methyl 2-aminopentanoate hydrochloride is in the range of 116-117°C.[15]

Safety and Handling

Thionyl Chloride (SOCl₂):

  • Hazards: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[9][10][11][12] It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[11][12]

  • Precautions: Always handle thionyl chloride in a well-ventilated chemical fume hood.[10][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[9][10][12][13] An emergency shower and eyewash station should be readily accessible.[9]

  • Spills: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material. Do not use water.[9][11]

  • Waste Disposal: Dispose of thionyl chloride waste and quenched reaction mixtures according to institutional and local regulations for hazardous chemical waste.

General Precautions:

  • The reaction of thionyl chloride with methanol is highly exothermic and generates toxic gases (HCl and SO₂). Perform the addition slowly and with adequate cooling.

  • Ensure all glassware is dry to prevent the violent reaction of thionyl chloride with water.

Conclusion

This application note provides a robust and reliable protocol for the esterification of norvaline to Methyl 2-aminopentanoate hydrochloride using thionyl chloride and methanol. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently synthesize this valuable intermediate for a wide range of applications in organic synthesis and drug discovery. The analytical methods outlined will ensure the production of a high-purity, well-characterized final product.

References

  • Pearson. (2024, October 3).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Carl ROTH. (2024, September 19).
  • NOAA. (n.d.). Thionyl Chloride. CAMEO Chemicals.
  • Bionium. (n.d.).
  • Loba Chemie. (2023, December 26).
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • Organic Chemistry Portal. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • ResearchGate. (2025, August 6). Esterification of Amino Acids and Mono Acids Using Triphosgene.
  • Google Patents. (n.d.). CN101007772A - Synthesis method of chiral norvaline.
  • ResearchGate. (n.d.).
  • Synblock. (n.d.).
  • PubChem. (n.d.). methyl (2S)
  • Sigma-Aldrich. (n.d.).
  • MolCore. (n.d.).
  • Brainly.in. (2019, January 31). Esterification with thionyl chloride and methanol mechanism.
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.
  • Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • Reddit. (2021, January 9).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).
  • The Royal Society of Chemistry. (n.d.).

Sources

Application Notes and Protocols for the Efficient Amide Bond Formation Using HATU with Methyl 2-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for the use of the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the formation of an amide bond with Methyl 2-aminopentanoate hydrochloride. This document is designed to offer both a theoretical understanding and practical, field-proven guidance to ensure high-yield, high-purity synthesis in research and drug development settings.

The Strategic Advantage of HATU in Amide Synthesis

In the landscape of modern organic synthesis, particularly in the construction of peptidomimetics and other complex molecular architectures, the formation of the amide bond remains a cornerstone. HATU has emerged as a premier coupling reagent due to its remarkable efficiency and ability to suppress undesirable side reactions.[1] Its superiority is especially pronounced in challenging coupling scenarios, such as those involving sterically hindered amino acids or sequences prone to racemization.[1]

The key to HATU's efficacy lies in its ability to rapidly activate a carboxylic acid, forming a highly reactive OAt-active ester.[1][2] This activation is facilitated by the 7-azabenzotriazole (HOAt) moiety, which not only enhances the reactivity of the active ester but also minimizes the loss of stereochemical integrity at the α-carbon—a critical consideration in the synthesis of chiral molecules.[1]

The Mechanistic Heart of the Reaction: A Stepwise Perspective

The HATU-mediated coupling reaction is a two-step process that begins with the activation of the carboxylic acid and culminates in the nucleophilic attack by the amine.[2] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The resulting carboxylate anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate.[1][2]

  • Nucleophilic Attack by the Amine: The liberated amine (from the hydrochloride salt, as will be discussed) then acts as a nucleophile, attacking the activated carbonyl carbon of the OAt-ester. This results in the formation of the desired amide bond and the release of the HOAt byproduct.

Below is a visual representation of the HATU activation and coupling workflow:

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Base Base (e.g., DIPEA) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea (byproduct) Active_Ester->TMU Amine_HCl Methyl 2-aminopentanoate Hydrochloride Amide_Product Amide Product Active_Ester->Amide_Product + Free Amine Free_Amine Free Amine Amine_HCl->Free_Amine + Base HOAt HOAt (byproduct) Amide_Product->HOAt Experimental_Workflow A 1. Dissolve Carboxylic Acid in Anhydrous DMF B 2. Add Methyl 2-aminopentanoate HCl and DIPEA A->B C 3. Add HATU B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (DCM/EtOAc, NaHCO₃, H₂O, Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G

Sources

"synthesis of beta-peptides using Methyl 2-aminopentanoate hydrochloride derivatives"

Application Note: High-Precision Synthesis of -Homonorvaline Peptides

Source Precursor: Methyl 2-aminopentanoate Hydrochloride (L-Norvaline Methyl Ester)

Strategic Overview & Scientific Rationale

The Challenge: -to- Conversion

The starting material, Methyl 2-aminopentanoate hydrochloride , is an





This guide details the transformation of this specific


Arndt-Eistert homologation

Why Norvaline? The norvaline side chain (



Core Workflow
  • Precursor Conditioning: Protection of the amine (Boc/Fmoc) and hydrolysis of the methyl ester.

  • Homologation (The Critical Step): Conversion of the

    
    -acid to the 
    
    
    -ester via a diazoketone intermediate (Wolff Rearrangement).
  • Peptide Assembly: Coupling of the hindered

    
    -amino residues using high-efficiency reagents (HATU).
    

Phase I: Precursor Preparation & Activation

Objective: Convert Methyl 2-aminopentanoate HCl into N-Boc-L-Norvaline (free acid) suitable for activation.

Reagents
  • Methyl 2-aminopentanoate hydrochloride[1][2][3]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    ) or DIPEA
    
  • Lithium Hydroxide (LiOH)

  • Dichloromethane (DCM) / THF / Water

Protocol A: Protection & Hydrolysis

Note: We perform protection before hydrolysis to prevent polymerization of the free amino acid.

  • Neutralization & Protection:

    • Suspend Methyl 2-aminopentanoate HCl (10 mmol) in DCM (50 mL).

    • Add

      
       (22 mmol) at 0°C to neutralize the HCl salt.
      
    • Add

      
       (11 mmol) and stir at RT for 4 hours.
      
    • QC Check: TLC (Hexane/EtOAc 3:1) should show disappearance of amine.

    • Wash with 1N HCl, brine, dry over

      
      , and concentrate. Result: Boc-Nva-OMe .
      
  • Ester Hydrolysis:

    • Dissolve Boc-Nva-OMe in THF/

      
       (1:1, 40 mL).
      
    • Add LiOH (2.5 eq) at 0°C. Stir until consumption of starting material (approx. 2h).

    • Acidify carefully with 1N HCl to pH 2-3.

    • Extract with EtOAc (

      
      ). Dry and concentrate.
      
    • Yield: Boc-L-Norvaline (Boc-Nva-OH) . This is the substrate for homologation.[4][5][6][7][8]

Phase II: Arndt-Eistert Homologation ( Conversion)

Objective: Synthesize Boc-


-Homonorvaline Methyl EsterSafety Critical:TMS-Diazomethane
Mechanism

The reaction proceeds via a mixed anhydride to a diazoketone, which undergoes Wolff rearrangement catalyzed by silver ions.

Protocol B: Diazoketone Formation[7][9]
  • Activation:

    • Dissolve Boc-Nva-OH (5 mmol) in anhydrous THF (25 mL) under Argon.

    • Cool to -15°C (salt/ice bath).

    • Add

      
      -Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate  (1.1 eq).
      
    • Stir for 15 min. A white precipitate (NMM·HCl) will form.[4]

  • Diazo Transfer:

    • Add TMS-Diazomethane (2.0 M in hexanes, 1.5 eq) dropwise at -15°C.

    • Allow the mixture to warm to 0°C and stir for 3 hours.

    • Quench: Carefully add a few drops of acetic acid to destroy excess diazomethane (bubbling ceases).

    • Workup: Dilute with EtOAc, wash with saturated

      
       and brine.
      
    • Product:

      
      -Diazoketone (Yellow oil/solid). Do not heat.
      
Protocol C: Wolff Rearrangement[6]
  • Rearrangement:

    • Dissolve the crude diazoketone in Methanol (MeOH, 30 mL). Note: Methanol acts as the nucleophile to form the methyl ester.

    • Add Silver Benzoate (

      
      , 0.1 eq) dissolved in 
      
      
      (1.0 eq).
    • Reaction: Stir at RT in the dark (exclude light) or sonicate. Evolution of

      
       gas indicates reaction progress.
      
    • Completion: Loss of yellow color and disappearance of the diazo peak in IR (

      
      ).
      
  • Purification:

    • Filter through a Celite pad to remove silver residues.

    • Concentrate and purify via Flash Chromatography (Silica, Hexane/EtOAc).

    • Final Product: Boc-

      
      -Homonorvaline Methyl Ester .
      

Phase III: -Peptide Coupling & Assembly

Scientific Insight:


HATU/HOAt

Protocol D: Solution Phase Coupling

Example: Coupling Boc-

  • Deprotection (C-terminal component):

    • If the growing chain has a Boc group, remove with TFA/DCM (1:1). If Fmoc, use 20% Piperidine/DMF. Ensure the amine component is free-based (use DIPEA if it's a TFA salt).

  • Activation:

    • Dissolve Boc-

      
      -Homonorvaline-OH  (free acid form, obtained by hydrolyzing the ester from Phase II) (1.2 eq) in DMF.
      
    • Add HATU (1.2 eq) and HOAt (1.2 eq).

    • Add DIPEA (2.5 eq). Stir for 2 minutes to activate (Yellow color).

  • Coupling:

    • Add the amine component (1.0 eq) to the activated mixture.

    • Stir at RT for 2–4 hours.

    • Monitoring: HPLC is preferred over colorimetric tests (Kaiser test is often unreliable for secondary amines or hindered

      
      -amines).
      
Data Summary: Reagent Efficiency
Reagent SystemCoupling Efficiency (

-peptides)
Racemization RiskNotes
HATU / HOAt High (>95%) LowRecommended for hindered

linkages.
PyBOP / HOBtModerate (70-85%)LowGood alternative if HATU is unavailable.
DIC / HOBtLow (<50%)ModerateToo slow for

-amino acids; avoid.

Visualization of Workflows

Diagram 1: Homologation Pathway (Graphviz)

HomologationStartMethyl 2-aminopentanoate HCl(Alpha-Precursor)Step11. Protection (Boc)2. Hydrolysis (LiOH)Start->Step1AcidBoc-Norvaline-OH(Free Acid)Step1->AcidStep2Activation(Isobutyl Chloroformate)Acid->Step2MixedAnhMixed AnhydrideStep2->MixedAnhStep3TMS-DiazomethaneMixedAnh->Step3DiazoAlpha-DiazoketoneStep3->DiazoStep4Wolff Rearrangement(Ag Benzoate / MeOH)Diazo->Step4 -N2 (Gas)FinalBoc-Beta3-Homonorvaline-OMe(Beta-Building Block)Step4->Final

Caption: Transformation of


Diagram 2: Beta-Peptide Coupling Cycle[10]

CouplingResidueABeta-Amino Acid (N-Protected)ActivateActivation (HATU/HOAt/DIPEA)ResidueA->ActivateActiveEsterOAt-Active EsterActivate->ActiveEsterCoupleNucleophilic AttackActiveEster->CoupleAmineGrowing Peptide Chain (-NH2)Amine->CoupleProductElongated Beta-PeptideCouple->Product

Caption: HATU-mediated coupling cycle optimized for sterically hindered

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Homologation Incomplete mixed anhydride formation.Ensure temperature is strictly -15°C; increase activation time to 20 min.
Formation of Methyl Ketone HCl not fully neutralized before diazomethane addition.Ensure NMM is present in slight excess; HCl reacts with diazoketone to form chloromethyl ketone.
Incomplete Coupling Steric hindrance of

-position.
Switch to HATU ; double coupling (repeat reaction) is standard for

-peptides.
Precipitate in Coupling Aggregation of hydrophobic

-peptides.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl).

References

  • Seebach, D., et al. (1996).[9] "Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta, 79(4), 913–941.

  • Podlech, J. & Seebach, D. (1995).[7][10] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471–472.

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 118(51), 13071-13072.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[11] An efficient peptide coupling additive."[11][12][13] Journal of the American Chemical Society, 115(10), 4397–4398.

"application of Methyl 2-aminopentanoate hydrochloride in the synthesis of natural products"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-aminopentanoate hydrochloride (L-Norvaline methyl ester HCl) is a critical non-proteinogenic amino acid derivative used in the synthesis of bioactive peptidomimetics and pharmaceutical intermediates. Its structural significance lies in the linear n-propyl side chain, which provides unique hydrophobic interactions distinct from the branched chains of Leucine or Valine.

This guide details the application of this scaffold in two primary domains:

  • ACE Inhibitor Synthesis: As a precursor in the reductive amination pathways essential for constructing the "ala-pril" pharmacophore found in drugs like Perindopril.

  • Peptidomimetic Assembly: As a C-terminal building block for macrocyclic peptides and protease inhibitors.

Chemical Properties & Handling[1][2]

Before initiating synthesis, the physicochemical properties of the salt form must be managed to ensure reaction efficiency, particularly regarding the neutralization of the hydrochloride counter-ion.

PropertySpecificationExperimental Note
Chemical Name Methyl (2S)-2-aminopentanoate hydrochlorideCommonly referred to as L-Norvaline methyl ester HCl.
Formula C₆H₁₃NO₂[1][2] · HClMW: 181.66 g/mol (Salt); 145.20 g/mol (Free Base).
Solubility High: Water, Methanol, DMSOLow: DCM, Ethyl AcetateCritical: Must be free-based or used in polar solvents for homogeneous reactions.
Hygroscopicity Moderate to HighStore in a desiccator. Wet salt leads to hydrolysis of the methyl ester to the acid.
Chiral Purity Typically >99% eeSusceptible to racemization if exposed to strong base (pH >12) for prolonged periods.

Application A: Synthesis of ACE Inhibitor Pharmacophores

The most authoritative application of L-Norvaline esters is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, specifically analogs of Perindopril . The core reaction involves a diastereoselective reductive amination between Methyl 2-aminopentanoate and a keto-acid (typically pyruvate derivatives).

Mechanism of Action

The reaction proceeds via the formation of a Schiff base (imine) between the free amine of the Norvaline ester and the ketone, followed by catalytic hydrogenation or hydride reduction. This establishes the critical secondary amine linkage essential for ACE binding.

Workflow Diagram

The following diagram illustrates the convergent synthesis pathway typically employed in this application.

G Start Methyl 2-aminopentanoate HCl (Solid) FreeBase Free Base Generation (In-situ) Start->FreeBase TEA/DIPEA Imine Schiff Base Intermediate FreeBase->Imine + Pyruvate Derivative Reduction Catalytic Hydrogenation (Pd/C) or NaBH3CN Imine->Reduction H2 / Hydride Product N-[1-(S)-methoxycarbonyl-butyl]-(S)-alanine (Key Intermediate) Reduction->Product Diastereoselective Formation

Caption: Figure 1. Diastereoselective reductive amination pathway for ACE inhibitor precursor synthesis.

Detailed Protocol: Reductive Amination

Objective: Synthesis of N-[1-(S)-methoxycarbonyl-butyl]-(S)-alanine derivative.

Reagents:

  • Methyl 2-aminopentanoate HCl (1.0 eq)

  • Sodium Pyruvate (1.2 eq)

  • Triethylamine (TEA) (1.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) or Pd/C for catalytic route.

  • Solvent: Methanol (anhydrous).

Step-by-Step Procedure:

  • Free Basing: Dissolve Methyl 2-aminopentanoate HCl (10 mmol) in anhydrous Methanol (30 mL). Cool to 0°C. Add TEA (10 mmol) dropwise to neutralize the HCl. Stir for 15 minutes.

    • Expert Insight: Do not use excess base; high pH can cause ester hydrolysis or racemization at the alpha-carbon.

  • Imine Formation: Add Sodium Pyruvate (12 mmol) to the solution. Allow the mixture to warm to room temperature and stir for 2 hours. A slight color change indicates imine formation.

    • Note: If using a hydrophobic ketone instead of pyruvate, add molecular sieves (3Å) to remove water and drive equilibrium.

  • Reduction: Cool the solution back to 0°C. Carefully add NaBH₃CN (15 mmol) in small portions.

    • Safety: This step generates HCN gas if acidic; ensure the system is vented to a scrubber. Alternatively, use STAB (Sodium Triacetoxyborohydride) for milder conditions [1].

  • Quenching: Stir overnight at room temperature. Quench by adding water (5 mL) followed by concentration under reduced pressure.

  • Extraction: Dissolve residue in DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: The secondary amine product is purified via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Application B: Solid-Phase Peptide Synthesis (SPPS)

Methyl 2-aminopentanoate is frequently used to introduce the Norvaline (Nva) residue at the C-terminus of peptides or as a solution-phase intermediate before hydrolysis.

Strategic Role

Norvaline is isosteric with Valine and Leucine but lacks the beta-branching. This reduces steric hindrance during coupling while maintaining lipophilicity, making it ideal for:

  • Protease Inhibitors: Fitting into hydrophobic S1/S1' pockets.

  • Antimicrobial Peptides: Enhancing membrane interaction.

Workflow Diagram: Solution Phase Coupling

Peptide HCl_Salt Methyl 2-aminopentanoate HCl Neutralization Neutralization (NMM or DIPEA in DMF) HCl_Salt->Neutralization Coupling Amide Bond Formation Neutralization->Coupling Activation Carboxylate Activation (Boc-AA-OH + EDC/HOBt) Activation->Coupling Active Ester Workup Acid/Base Wash (Remove Urea/Unreacted Amine) Coupling->Workup

Caption: Figure 2. Solution-phase coupling workflow for C-terminal Norvaline incorporation.

Detailed Protocol: Solution Phase Coupling

Objective: Coupling Boc-Proline-OH to Methyl 2-aminopentanoate (Dipeptide synthesis).

Reagents:

  • Boc-Pro-OH (1.0 eq)

  • Methyl 2-aminopentanoate HCl (1.1 eq)

  • EDC[3]·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N-Methylmorpholine (NMM) (2.5 eq)

  • Solvent: DMF or DCM.

Step-by-Step Procedure:

  • Activation: Dissolve Boc-Pro-OH (5 mmol) in DCM (20 mL). Add HOBt (6 mmol) and EDC·HCl (6 mmol). Stir at 0°C for 20 minutes to form the active ester.

  • Salt Neutralization: In a separate vial, dissolve Methyl 2-aminopentanoate HCl (5.5 mmol) in DCM (10 mL) and add NMM (12.5 mmol).

    • Expert Insight: NMM is preferred over TEA here because it is less nucleophilic and reduces the risk of racemization via oxazolone formation [2].

  • Coupling: Transfer the neutralized amine solution to the activated carboxylic acid mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup:

    • Wash with 1N HCl (removes unreacted amine and NMM).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine.

  • Result: The resulting Boc-Pro-Nva-OMe dipeptide is obtained as an oil or foam, ready for deprotection (TFA) or hydrolysis (LiOH).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Incomplete neutralization of HCl salt.Ensure >2.0 eq of base is used (1 eq for HCl, 1+ eq for reaction). Verify pH is ~8.
Racemization Over-basic conditions or high temp.Use weak bases (NMM, Collidine). Keep reaction < 0°C during activation.
Ester Hydrolysis Moisture in solvent or high pH.Use anhydrous solvents. Avoid strong aqueous bases during workup if product is sensitive.
Diketopiperazine (DKP) Formation Occurs during deprotection of dipeptide esters.If removing N-terminal protection, DKP formation is rapid for Proline-containing peptides. Keep ester protected until the final step.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Pascard, C., et al. (1991). "Synthesis of Perindopril." US Patent 4,914,214. (Describes the industrial utility of Norvaline esters in ACE inhibitor synthesis).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][3] Chemical Reviews.

Sources

Troubleshooting & Optimization

"preventing racemization of Methyl 2-aminopentanoate hydrochloride during coupling"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Preventing Racemization of Methyl 2-aminopentanoate hydrochloride during Coupling Ticket ID: #8492-NOR-HCL Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Gold Standard" Fix

The Core Issue: Methyl 2-aminopentanoate hydrochloride (Norvaline methyl ester HCl) is the nucleophile in your coupling reaction. While most researchers worry about the activated carboxylic acid racemizing (via oxazolone formation), amino acid esters like yours are susceptible to base-catalyzed direct enolization during the neutralization of the HCl salt.

Immediate Recommendations:

  • Replace the Base: Stop using Triethylamine (TEA) or Diisopropylethylamine (DIEA/DIPEA) for neutralization if you observe racemization. Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .

  • Change the Workflow: Never "pre-neutralize" the HCl salt in a separate vial. Use an in-situ neutralization protocol where the base is added last, in the presence of the activated acid.

  • Control Stoichiometry: Use exactly 1.0 equivalent of base relative to the HCl salt. Excess base drastically accelerates ester enolization.

The Mechanism of Failure: Why is it Racemizing?

To solve the problem, you must understand the invisible failure mode occurring in your flask.

Unlike the electrophile (the carboxylic acid), which racemizes via a cyclic oxazolone intermediate, your molecule (the methyl ester) racemizes via proton abstraction .

  • The Trigger: You must add a base to remove the HCl and free the amine for coupling (

    
    ).[1]
    
  • The Vulnerability: The

    
    -proton of an amino acid ester is acidic (
    
    
    
    in DMSO/DMF).
  • The Failure: If the base is too strong (TEA

    
    ) or present in excess, it deprotonates the 
    
    
    
    -carbon, forming an achiral enolate. When this enolate reprotonates, it does so randomly, creating a racemic mixture (D/L).
Visualizing the Threat

RacemizationMechanism Salt HCl Salt (Stable) FreeAmine Free Amine (L-Isomer) Salt->FreeAmine Neutralization Base Strong Base (TEA/DIEA) Base->FreeAmine Attack on α-proton Enolate Enolate Intermediate (Achiral / Planar) FreeAmine->Enolate Deprotonation Racemate Racemic Product (50% L / 50% D) Enolate->Racemate Reprotonation

Figure 1: The pathway of base-catalyzed racemization for amino acid esters. Note that the "Free Amine" is the required species for coupling, but it is in precarious equilibrium with the Enolate if strong bases are present.

Optimized Protocol: The "Safe-Coupling" Workflow

This protocol is designed to minimize the time the free amine exists in a basic environment without reacting.[2]

Reagents:

  • Amine: Methyl 2-aminopentanoate HCl (1.0 equiv)

  • Acid: Fmoc-Amino Acid-OH (1.0 - 1.1 equiv)

  • Coupling Reagent: HATU or COMU (1.0 - 1.1 equiv)

  • Base: 2,4,6-Collidine (TMP) (Total: 1.0 equiv for HCl neutralization + X equiv for activation).

  • Solvent: DCM (Preferred) or DMF (If solubility requires).

Step-by-Step Procedure:

  • Dissolve the Acid: In the reaction vessel, dissolve the carboxylic acid partner and the Coupling Reagent (HATU) in the solvent.

  • Activate (Briefly): Add the base required only for the activation of the acid (usually 1.0-2.0 equiv depending on the acid's pKa). Let stir for 1-2 minutes.

  • Add the Salt Solid: Add the Methyl 2-aminopentanoate HCl salt directly to the vessel as a solid.

  • The Critical Step (In-Situ Neutralization):

    • Add exactly 1.0 equivalent of 2,4,6-Collidine (relative to the HCl salt).

    • Why? Collidine is a weaker base (

      
      ) than TEA. It is strong enough to neutralize the HCl (
      
      
      
      ) but kinetically slow to deprotonate the
      
      
      -carbon of the ester.
  • Coupling: Allow the reaction to proceed. The free amine is generated and immediately consumed by the activated acid, leaving no time for racemization.

Comparative Data: Base Selection Matrix

The choice of base is the single most critical variable.

BasepKa (conj.[3] acid)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.75LowHIGH DO NOT USE. Known to racemize esters rapidly.
DIPEA (DIEA) 10.70MediumMODERATE Use only if strictly 1.0 equiv and kept cold (

).
N-Methylmorpholine (NMM) 7.38MediumLOW Excellent alternative. Safer than DIEA.
2,4,6-Collidine (TMP) 7.43HighLOWEST PREFERRED. High steric bulk prevents

-proton attack.

Troubleshooting & FAQs

Q1: I don't have Collidine. Can I use Pyridine?

A: Pyridine is often too weak to effectively neutralize the HCl salt rapidly, which can stall your coupling. However, it is safe regarding racemization. A better compromise if you lack Collidine is N-Methylmorpholine (NMM) .[4] If you must use DIEA, cool the reaction to


 before adding the base and ensure the activated acid is already present.
Q2: I see a "doublet" peak in my HPLC. Is this racemization?

A: Verify if the peaks have identical Mass Spectra (MS).

  • Yes: It is likely diastereomers (L-L vs D-L), confirming racemization.

  • No: It might be rotamers (cis/trans isomerism of the amide bond), especially if Proline or N-methyl amino acids are involved. Run the NMR at elevated temperature (

    
    ); if the peaks coalesce, it's rotamers, not racemization.
    
Q3: Why not just use the free base of the methyl ester?

A: Methyl 2-aminopentanoate free base is unstable. It tends to cyclize on itself to form diketopiperazines (dimerization) or hydrolyze upon storage. The HCl salt is the stable storage form. You must generate the free base in situ to avoid these side reactions.

Q4: Does the solvent matter?

A: Yes. Polar aprotic solvents like DMF or DMSO stabilize the charged enolate intermediate, increasing the rate of racemization. DCM (Dichloromethane) is far superior for suppressing racemization because it does not support charge separation as well. Use DCM whenever solubility permits.

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Racemization Detected CheckBase Check Base Used Start->CheckBase IsTEA Is it TEA? CheckBase->IsTEA Yes Yes IsTEA->Yes No No IsTEA->No SwitchTMP Switch to 2,4,6-Collidine (TMP) IsDIEA Is it DIEA? IsDIEA->Yes CheckEquiv Check Equivalents Excess > 1.0 Equiv used? CheckEquiv->Excess CheckEquiv->No Reduce Reduce to exactly 1.0 Equiv Excess->Reduce CheckMode Pre-neutralized? PreMix Yes (Base added before coupling) CheckMode->PreMix CheckMode->No InSitu Switch to In-Situ Neutralization PreMix->InSitu Yes->SwitchTMP Yes->CheckEquiv No->SwitchTMP No->IsDIEA No->CheckMode

Figure 2: Diagnostic workflow for identifying the source of chirality loss.

References

  • Carpino, L. A., et al. "Racemization of Amino Acid Esters During Neutralization." Journal of Organic Chemistry, vol. 51, no. 19, 1986.

    • Establishes the superiority of TMP (Collidine)
  • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.

    • The definitive text on coupling mechanisms and racemization p
  • Albericio, F., et al. "Minimization of Racemization in Peptide Synthesis." Methods in Molecular Biology, vol. 298, 2005.

    • Provides protocols for using low-racemiz

Sources

Technical Support Center: Optimizing Coupling Efficiency of Methyl 2-aminopentanoate Hydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-aminopentanoate hydrochloride in Solid-Phase Peptide Synthesis (SPPS). This resource is designed to provide in-depth, field-proven insights to help you navigate the unique challenges associated with this N-methylated amino acid derivative and achieve optimal coupling efficiencies. Our goal is to move beyond simple protocols and delve into the underlying chemistry to empower you to troubleshoot effectively and innovate in your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns when incorporating Methyl 2-aminopentanoate hydrochloride into your SPPS workflow.

Q1: What are the primary challenges associated with coupling Methyl 2-aminopentanoate hydrochloride in SPPS?

A1: The main difficulties arise from two key factors: steric hindrance and the presence of the hydrochloride salt. The N-methyl group on the alpha-amine significantly increases steric bulk, which can slow down the kinetics of the coupling reaction and lead to incomplete acylation.[1][2][3] This is particularly problematic when coupling to another sterically hindered residue. Secondly, the hydrochloride salt means the amino acid is protonated. This requires the addition of a base to neutralize the amine, freeing it up to act as a nucleophile in the coupling reaction.[4]

Q2: My standard coupling protocol with HBTU is giving low yields. Why is this happening and what should I do?

A2: While HBTU is a robust coupling reagent for many standard amino acids, its efficiency can be significantly reduced when dealing with sterically hindered N-methylated residues like Methyl 2-aminopentanoate.[5][6] The O-benzotriazolyl active ester formed by HBTU may not be reactive enough to overcome the steric hindrance. For such challenging couplings, more potent activating reagents are recommended. Switching to a HATU-based activator is a common and effective first step, as the resulting 7-aza-1-hydroxybenzotriazole (HOAt) active ester is more reactive.[4][5][6] Phosphonium salt-based reagents like PyAOP or PyBOP in the presence of HOAt can also provide excellent results, particularly when coupling an N-methylated residue onto another N-methylated amino acid.[7][8]

Q3: How do I properly handle the hydrochloride salt during the coupling reaction?

A3: The hydrochloride salt must be neutralized in situ for the coupling reaction to proceed. This is typically achieved by adding a non-nucleophilic organic base to the reaction mixture. The most commonly used base for this purpose is N,N-diisopropylethylamine (DIPEA).[4] A general rule of thumb is to use at least one equivalent of base to neutralize the hydrochloride salt, in addition to the base required for the coupling reaction itself. For example, when using HATU, which requires a base for activation, you would add additional equivalents of DIPEA to also neutralize the amino acid hydrochloride.

Q4: The Kaiser test is showing a negative result (yellow beads), but I suspect an incomplete coupling. What's going on?

A4: The Kaiser test is unreliable for detecting secondary amines, such as the N-methyl amine of your incorporated Methyl 2-aminopentanoate.[6] The test relies on the reaction of ninhydrin with primary amines to produce a deep blue color. Since N-methylated amino acids lack a primary amine, they will not give a positive result even if the coupling is incomplete. A more suitable method for monitoring the coupling of N-methylated residues is the bromophenol blue test.[5][6] A blue to green color indicates incomplete coupling, while a yellow color signifies that the reaction has gone to completion.

Q5: I'm observing significant peptide aggregation. Is this related to the Methyl 2-aminopentanoate, and how can I mitigate it?

A5: While Methyl 2-aminopentanoate itself is not exceptionally hydrophobic, aggregation is a common problem in SPPS, especially with sequences containing multiple hydrophobic or β-branched residues.[9] The incorporation of an N-methylated residue can sometimes disrupt the interchain hydrogen bonding that leads to aggregation.[10] However, if you are experiencing aggregation, several strategies can be employed. Switching from DMF to a more effective solvating solvent like N-methylpyrrolidone (NMP) can be beneficial.[11][12] Additionally, performing the coupling at an elevated temperature, potentially with microwave assistance, can help to break up aggregates and improve reaction kinetics.[1][11] For particularly difficult sequences, the incorporation of structure-disrupting elements like pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) at strategic locations can be highly effective.[10][13]

Troubleshooting Guide: Low Coupling Efficiency

This section provides a structured approach to diagnosing and resolving low coupling efficiency when working with Methyl 2-aminopentanoate hydrochloride.

Initial Assessment: Confirming Incomplete Coupling

As the Kaiser test is not suitable, it is crucial to use an alternative method to confirm incomplete coupling.

Protocol 1: Bromophenol Blue Test

  • After the coupling step, take a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with DMF.

  • Add 1-2 drops of a 0.1% (w/v) solution of bromophenol blue in DMF.

  • Observe the color of the beads and the solution.

    • Blue/Green: Incomplete coupling (free secondary amine present).

    • Yellow: Complete coupling.

Troubleshooting Workflow

If incomplete coupling is confirmed, follow this systematic workflow to optimize your reaction conditions.

TroubleshootingWorkflow cluster_reagent Reagent Optimization cluster_conditions Condition Adjustment cluster_solvents Solvent Modification cluster_double_couple Advanced Strategies start Low Coupling Efficiency Confirmed reagent Step 1: Optimize Coupling Reagent start->reagent conditions Step 2: Adjust Reaction Conditions reagent->conditions If still low hatu Switch to HATU/DIPEA reagent->hatu solvents Step 3: Modify Solvent System conditions->solvents If still low time Increase coupling time (e.g., 2-4 hours) conditions->time double_couple Step 4: Implement Double Coupling solvents->double_couple If still low nmp Switch from DMF to NMP solvents->nmp success Coupling Efficiency Optimized double_couple->success If successful repeat_coupling Perform a second coupling with fresh reagents double_couple->repeat_coupling pyaop For N-Me to N-Me coupling, use PyAOP/HOAt/DIPEA temp Increase temperature (40-60°C) or use microwave irradiation chaotropic Add chaotropic salts (e.g., LiCl)

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Experimental Protocols

Protocol 2: Optimized Coupling with HATU

This protocol is recommended as a first-line optimization for coupling Methyl 2-aminopentanoate hydrochloride.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Methyl 2-aminopentanoate hydrochloride and 3.9 equivalents of HATU in DMF.

  • Base Addition: Add 8 equivalents of DIPEA to the amino acid/HATU solution. This will neutralize the hydrochloride salt and activate the coupling reagent.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 1-4 hours. The extended coupling time is often necessary for N-methylated residues.[6][11]

  • Monitoring: Perform the bromophenol blue test to check for completion.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 3: Microwave-Assisted Coupling for Extremely Difficult Sequences

Microwave irradiation can significantly accelerate difficult couplings by providing localized, efficient heating.[1]

  • Resin and Reagent Preparation: Follow steps 1-4 from Protocol 2.

  • Coupling: Add the activated amino acid solution to the deprotected resin in a microwave-safe reaction vessel.

  • Microwave Program: Place the vessel in a peptide synthesizer with microwave capabilities. A typical program would be 20-30 minutes at 75°C.

  • Monitoring and Washing: After the microwave program is complete, allow the vessel to cool to room temperature. Perform the bromophenol blue test and wash the resin as described in Protocol 2.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids. The following table summarizes the general performance of common coupling reagents for this application.

Coupling ReagentActive Ester FormedGeneral Performance for N-Methylated ResiduesKey Considerations
HBTU/TBTU O-Benzotriazolyl (OBt)Moderate to LowOften insufficient for sterically demanding couplings; risk of side reactions.[5]
HATU O-(7-Azabenzotriazolyl) (OAt)Highly Effective Generally the reagent of choice; OAt ester is more reactive than OBt ester, leading to higher coupling efficiencies.[4][5][6]
HCTU O-(6-Chlorobenzotriazolyl)EffectiveMore reactive than HBTU, a good alternative to HATU.
PyBOP/PyAOP Phosphonium-basedHighly Effective PyAOP is particularly effective for coupling N-methylated amino acids to other N-methylated residues.[7][8]
DIC/HOBt O-Benzotriazolyl (OBt)LowGenerally not recommended for sterically hindered couplings due to lower reactivity.[11]
COMU Oxyma-basedEffectiveA safer alternative to benzotriazole-based reagents with comparable efficiency to HATU.[4]

Mechanistic Insight: The Role of the Activating Agent

Understanding the mechanism of action of different coupling reagents can aid in rational selection.

ActivationMechanism cluster_aminium Aminium/Uronium Reagents (e.g., HATU) cluster_carbodiimide Carbodiimide Reagents (e.g., DIC) AA1 R-COOH HATU HATU (Uronium Salt) AA1->HATU + ActiveEster1 Activated OAt Ester Highly Reactive HATU->ActiveEster1 Forms Peptide H2N-Peptide-Resin ActiveEster1:f0->Peptide + PeptideBond1 Peptide Bond Peptide->PeptideBond1 AA2 R-COOH DIC DIC (Carbodiimide) AA2->DIC + OAcyl O-Acylisourea Moderately Reactive DIC->OAcyl Forms HOBt HOBt OAcyl:f0->HOBt + (Suppresses Racemization) Peptide2 H2N-Peptide-Resin PeptideBond2 Peptide Bond Peptide2->PeptideBond2 ActiveEster2 Activated OBt Ester More Stable HOBt->ActiveEster2 ActiveEster2:f0->Peptide2 +

Sources

Technical Support Center: Managing Amino Acid Hydrochloride Hygroscopicity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. H. Sato, Senior Application Specialist Subject: Troubleshooting Moisture Management in Amino Acid HCl Salts

Mission Statement

Welcome to the Hygroscopicity Management Hub. Amino acid hydrochlorides (AA-HCl) are essential for solubility but notorious for their avidity for water. Unlike their zwitterionic counterparts, the ionic lattice of HCl salts often possesses a lower Critical Relative Humidity (CRH) and a depressed glass transition temperature (


), leading to deliquescence, chemical instability (e.g., Maillard reaction), and processing failure.

This guide moves beyond basic "keep it dry" advice. We provide mechanistic troubleshooting for when standard protocols fail.

Module 1: The Hygroscopicity Risk Index

Before troubleshooting, identify your risk level. Not all HCl salts behave identically.

Table 1: Comparative Hygroscopicity & Critical Parameters

CompoundHygroscopicity ProfileCritical Relative Humidity (CRH) at 25°CGlass Transition (

)
Risk Level
L-Arginine HCl Extreme. Deliquesces rapidly. Forms viscous syrup.~60% RH [1]-42°C to -44°C [2]🔴 High
L-Histidine HCl Moderate. Often stable as monohydrate, but hygroscopic if over-dried.~75% RH (Monohydrate)-35°C🟡 Medium
L-Lysine HCl Moderate/High. Prone to surface caking.~60-65% RH-38°C🟡 Medium
L-Cysteine HCl High. Oxidation risk increases with moisture (Cystine formation).~65% RHN/A (Crystalline)🔴 High
Module 2: Storage & Handling Troubleshooting
Q: My L-Arginine HCl has turned into a solid brick in the drum. Can I salvage it?

A: Yes, but with caveats. The "brick" formation is due to capillary condensation forming liquid bridges between particles, which then recrystallize during temperature fluctuations.

The Recovery Protocol (Azeotropic Drying): Do not simply heat it in an oven; this often leads to degradation (yellowing) or glass formation.

  • Solvent Selection: Suspend the clumped material in Toluene or Cyclohexane . These solvents form azeotropes with water.

  • Distillation: Use a Dean-Stark apparatus. Reflux the suspension. Water will co-distill with the solvent (Toluene/Water azeotrope boils at ~85°C).

  • Filtration: Once no more water collects in the trap, cool and filter the solid under nitrogen.

  • Vacuum Dry: Remove residual solvent in a vacuum oven at 40°C.

Q: My balance drifts constantly when weighing L-Lysine HCl. How do I get an accurate mass?

A: The drift is caused by the material absorbing atmospheric moisture during the weighing process, increasing mass in real-time.

Corrective Action:

  • Static Elimination: Use an ionizing bar. Static charge increases surface area exposure to air.

  • The "Weigh-by-Difference" Technique:

    • Do not weigh directly into the destination vessel.

    • Weigh the closed weighing bottle containing the AA-HCl.

    • Dispense approximate amount into the reactor.

    • Immediately close and re-weigh the bottle.

    • Mass Transferred = Initial Mass - Final Mass.

    • Why? This eliminates the error of moisture adsorbing onto the powder on the balance pan.

Module 3: Lyophilization (Freeze-Drying) Support
Q: My cakes are collapsing or shrinking (melt-back) when using Arginine HCl. Why?

A: You are likely processing above the Collapse Temperature (


) .
Arginine HCl has a very low 

(~ -42°C). If the product temperature (

) exceeds this during primary drying, the amorphous phase loses viscosity and flows, causing structural collapse.

Visualizing the Mechanism:

LyophilizationCollapse Start Lyophilization Cycle Starts Freezing Freezing Step (Solute concentrates) Start->Freezing TgPoint Critical Point: Tg' (-42°C) Freezing->TgPoint PrimaryDrying Primary Drying (Sublimation) TgPoint->PrimaryDrying HighTemp Shelf Temp too High Product T > -42°C PrimaryDrying->HighTemp Aggressive LowTemp Conservative Cycle Product T < -45°C PrimaryDrying->LowTemp Conservative ViscousFlow Viscous Flow of Amorphous Phase HighTemp->ViscousFlow Collapse CAKE COLLAPSE (High Moisture, Poor Reconstitution) ViscousFlow->Collapse Structure Rigid Structure Maintained LowTemp->Structure Success ELEGANT CAKE Structure->Success

Caption: Figure 1. Thermodynamic pathway leading to cake collapse in low


 amino acid salts.

The Fix (Annealing & Excipients):

  • Annealing: Hold the frozen product at -25°C for 2-4 hours before primary drying. This encourages crystallization of the bulking agent (e.g., Mannitol), creating a rigid skeleton that supports the amorphous AA-HCl [2].

  • Bulking Agents: Never lyophilize pure AA-HCl. Use a crystalline bulking agent (Mannitol or Glycine) at a ratio of at least 2:1 (Excipient:Drug).

Module 4: Chemical Synthesis & Processing
Q: I'm seeing low yields in peptide coupling using AA-HCl salts. Is water the culprit?

A: Almost certainly. Even "dry" AA-HCl salts can retain 0.5 - 1.0% water in the crystal lattice or surface. In peptide coupling (e.g., EDC/NHS or HATU), water competes as a nucleophile, hydrolyzing the active ester.

The "Dry-Down" Protocol:

  • Solvent Swap: Dissolve the AA-HCl in dry DMF or NMP.

  • Chase with Toluene: Add 20% volume of Toluene.

  • Rotovap: Evaporate the toluene. The azeotrope will pull trace moisture out of the DMF/AA-HCl solution.

  • Verification: Perform a Karl Fischer (KF) titration. Target < 100 ppm water.

Visualizing the Moisture Attack:

MoistureAttack Atmosphere Atmospheric Moisture (>60% RH) Surface AA-HCl Surface (High Surface Energy) Atmosphere->Surface Contact Adsorption Adsorption Surface->Adsorption Condensation Capillary Condensation (Liquid Bridges) Adsorption->Condensation RH > CRH Deliquescence Deliquescence (Dissolution in absorbed water) Condensation->Deliquescence Degradation Chemical Degradation (Hydrolysis/Maillard) Deliquescence->Degradation

Caption: Figure 2. The kinetic pathway of moisture-induced degradation in hygroscopic salts.

Module 5: Analytical Troubleshooting
Q: My TGA (Thermogravimetric Analysis) shows a weight loss at 100°C, but KF says it's dry. What is happening?

A: HCl Loss. Amino acid hydrochlorides can dehydrochlorinate (lose HCl gas) at high temperatures, which mimics water loss in TGA.

Validation Strategy:

  • Use Sealed Pans: Run DSC/TGA in hermetically sealed pans with a pinhole to control evaporation rates.

  • Evolved Gas Analysis: Couple your TGA with Mass Spec (TGA-MS) to distinguish between

    
     (m/z 18) and 
    
    
    
    (m/z 36/38).
  • Trust KF: For AA-HCls, volumetric or coulometric Karl Fischer is always more specific than Loss on Drying (LOD).

References
  • YFFI. (2026). Optimization of the preparation process for L-arginine HCl tablets. Retrieved from

  • Stärtzel, P., et al. (2015). Freeze Drying of L-Arginine/Sucrose-Based Protein Formulations. Journal of Pharmaceutical Sciences. Retrieved from

  • Johnson, R., & Lewis, L. (2011). Freeze-Drying Protein Formulations above their Collapse Temperatures. American Pharmaceutical Review. Retrieved from

  • Bohrer, B. B. (1966).[1] Azeotropic drying process (US Patent 3,298,109).[1] Retrieved from

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of Methyl 2-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of Methyl 2-aminopentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-Butoxycarbonyl (Boc) protecting group from the parent molecule. Here, we provide in-depth, field-proven insights and practical solutions to ensure the successful and complete deprotection of your compound.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of N-Boc-Methyl 2-aminopentanoate to yield Methyl 2-aminopentanoate hydrochloride.

Issue 1: Incomplete Deprotection Observed via TLC or NMR

You've run the deprotection reaction, typically using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), but your analytical data (e.g., Thin-Layer Chromatography or Nuclear Magnetic Resonance spectroscopy) indicates the presence of starting material.

Potential Causes & Solutions:

  • Insufficient Acid Stoichiometry or Concentration: The Boc group is cleaved under acidic conditions, a process that involves the protonation of the carbamate.[1][2] If the acid is not in sufficient excess or its concentration is too low, the reaction may not proceed to completion.

    • Causality: The deprotection mechanism relies on the generation of a tert-butyl cation, which is facilitated by a strong acidic environment.[2] Inadequate acid concentration can slow down or stall this process.

    • Solution: Increase the concentration of the acid. For TFA, a common condition is a 1:1 mixture of TFA and a solvent like dichloromethane (DCM).[3] For HCl, using a 4M solution in an organic solvent like dioxane or ethyl acetate is a standard practice.[3][4] Ensure that the equivalents of acid are sufficient to not only catalyze the deprotection but also to protonate the resulting free amine.

  • Inadequate Reaction Time or Temperature: While Boc deprotection is often rapid at room temperature, certain factors can slow it down.[1]

    • Causality: Reaction kinetics are temperature-dependent. At lower temperatures, the rate of reaction will be slower.

    • Solution: Monitor the reaction progress closely using TLC.[5][6] If the reaction is sluggish, consider extending the reaction time. Gentle heating (e.g., to 40-50°C) can also be employed, but this should be done cautiously to avoid potential side reactions, such as ester hydrolysis.

  • Presence of Water: The presence of water in the reaction mixture can interfere with the deprotection, especially when using reagents like HCl gas or when anhydrous conditions are critical.[3]

    • Causality: Water can compete with the substrate for the acid, effectively lowering its concentration and activity.

    • Solution: Use anhydrous solvents and reagents. If using HCl gas, ensure it is thoroughly dried before bubbling it through the reaction mixture.[3] Commercial solutions of HCl in organic solvents should be fresh and properly stored to prevent moisture absorption.

Issue 2: Formation of Side Products

Your analytical data shows the desired product, but also unexpected signals or spots, indicating the formation of byproducts.

Potential Causes & Solutions:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water.[]

    • Causality: The carbonyl group of the ester can be protonated by the acid, making it more susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid.

    • Solution:

      • Use Anhydrous Conditions: Strictly exclude water from the reaction.[3]

      • Milder Acidic Conditions: Consider using a milder acid or a lower concentration. For instance, bubbling dry HCl gas through the solution can be a good alternative to aqueous HCl.[3]

      • Optimize Work-up: During work-up, avoid prolonged exposure to strong aqueous base if you need to neutralize the acid. A rapid wash with a cold, saturated solution of sodium bicarbonate is often sufficient.[5]

  • tert-Butylation of the Product or Solvent: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites.[2]

    • Causality: The highly reactive tert-butyl cation can react with the newly formed free amine or other nucleophiles present in the reaction mixture.

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or thioanisole.[8]

Issue 3: Difficulty in Product Isolation and Purification

You've confirmed the reaction is complete, but isolating the pure Methyl 2-aminopentanoate hydrochloride is proving challenging.

Potential Causes & Solutions:

  • Product is Highly Soluble in the Work-up Solvent: The hydrochloride salt of the amino acid ester can have significant water solubility, leading to losses during aqueous extraction.

    • Causality: The presence of the charged ammonium group increases the polarity and water solubility of the molecule.

    • Solution:

      • Evaporation: If TFA was used, it can often be removed by rotary evaporation, followed by co-evaporation with a solvent like dichloromethane or toluene to remove residual traces.[5]

      • Precipitation: After removing the reaction solvent, dissolving the residue in a minimal amount of a polar solvent (like methanol or ethanol) and then adding a less polar solvent (like diethyl ether or ethyl acetate) can induce precipitation of the hydrochloride salt.

      • Ion-Exchange Chromatography: For challenging purifications, using a suitable ion-exchange resin can be an effective method.

  • Product is an Oil or Sticky Solid: The final product may not crystallize easily, making it difficult to handle and dry.

    • Causality: The presence of residual solvents or impurities can inhibit crystallization.

    • Solution:

      • Trituration: Vigorously stirring the crude product with a non-polar solvent in which it is insoluble (e.g., cold diethyl ether or hexanes) can often induce solidification.

      • Lyophilization: If the product is water-soluble, dissolving it in water and freeze-drying can yield a fluffy, solid powder.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the deprotection reaction?

The most common and effective methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

  • TLC: The starting material (Boc-protected) is significantly less polar than the product (free amine salt). A spot corresponding to the starting material should disappear and be replaced by a new, more polar spot (often at the baseline in many solvent systems) for the product. Staining with ninhydrin is a good way to visualize the free amine product, which will typically show up as a colored spot.[4]

  • NMR: In ¹H NMR, the disappearance of the large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group is a clear indicator of deprotection.[6]

Q2: How do I choose between TFA and HCl for the deprotection?

Both TFA and HCl are effective for Boc deprotection. The choice often depends on the other functional groups in the molecule and the desired work-up procedure.

ReagentAdvantagesDisadvantages
TFA - High volatility, making it easy to remove under vacuum.[9] - Strong acid, leading to fast deprotection.- Can be harsh on other acid-sensitive groups. - Forms a trifluoroacetate salt, which may be more difficult to handle than the hydrochloride salt.
HCl - Forms a hydrochloride salt, which is often a stable, crystalline solid.[10] - Can be used in various forms (gas, solution in organic solvents).- Aqueous HCl can lead to ester hydrolysis.[] - Gaseous HCl requires careful handling.

Q3: My final product is the free amine, not the hydrochloride salt. How did this happen and how can I fix it?

If you performed a basic work-up (e.g., washing with NaOH or a strong carbonate solution) to neutralize the acid, you would have converted the hydrochloride salt to the free amine.[11]

  • To obtain the hydrochloride salt: After the deprotection and removal of the excess acid, you can dissolve the crude product in a suitable anhydrous solvent (like diethyl ether or DCM) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Dissolve the Substrate: Dissolve N-Boc-Methyl 2-aminopentanoate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the Solution: Cool the flask to 0 °C in an ice bath.

  • Add TFA: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM (repeat 2-3 times).[5]

    • The resulting residue is the trifluoroacetate salt of the product. To convert to the hydrochloride salt, proceed to Protocol 3.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve the Substrate: Dissolve N-Boc-Methyl 2-aminopentanoate in a minimal amount of a suitable solvent like ethyl acetate or DCM.

  • Add HCl/Dioxane: Add a solution of 4M HCl in dioxane (typically 5-10 equivalents) to the solution at room temperature.[4]

  • Reaction Monitoring: Stir the reaction for 1-4 hours and monitor by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Triturate the resulting residue with cold diethyl ether to precipitate the Methyl 2-aminopentanoate hydrochloride as a solid.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Conversion of TFA Salt to HCl Salt
  • Dissolve the TFA Salt: Dissolve the crude trifluoroacetate salt in a minimal amount of water.

  • Basify: Cool the solution in an ice bath and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH ~8-9).

  • Extract the Free Amine: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Form the HCl Salt: Dissolve the free amine in anhydrous diethyl ether or DCM. Add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the pure Methyl 2-aminopentanoate hydrochloride.

Deprotection Workflow

Deprotection_Workflow cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up & Purification Start N-Boc-Methyl 2-aminopentanoate Reaction Add Acid (TFA or HCl) in Solvent (DCM) Start->Reaction Dissolve Monitor Monitor by TLC/NMR Reaction->Monitor Workup Solvent Removal & Purification Monitor->Workup Reaction Complete Product Methyl 2-aminopentanoate Hydrochloride Workup->Product

Caption: General workflow for the deprotection of N-Boc-Methyl 2-aminopentanoate.

Chemical Transformation

Chemical_Transformation cluster_reactants Starting Material cluster_products Products Reactant Boc-NH-CH(Propyl)-COOMe Product H3N+-CH(Propyl)-COOMe  Cl- Reactant->Product + HCl (or TFA) - Boc Group Byproducts CO2 + Isobutylene

Caption: Chemical transformation during Boc deprotection.

References

  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. Available from: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. Available from: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • How to confirm BOC deprotection by TFA? ResearchGate. Available from: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]

  • methyl (2S)-2-aminopentanoate hydrochloride. PubChem. Available from: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available from: [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. Available from: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Available from: [Link]

Sources

"impact of base selection on the stability of Methyl 2-aminopentanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Base Selection on Stability Compound: Methyl 2-aminopentanoate hydrochloride (L-Norvaline methyl ester HCl) CAS: 56558-30-6[1]

The Stability Paradox: Understanding the Core Issue

The Critical Concept: Methyl 2-aminopentanoate hydrochloride is kinetically stable as a salt. The protonated amine (


) prevents nucleophilic attacks. However, to utilize the compound in synthesis (e.g., amide coupling, alkylation), you must neutralize the salt to its "Free Base" form.

The Danger Zone: Once neutralized, the free amine (


) becomes a reactive nucleophile. In the absence of an immediate electrophile (your coupling partner), the molecule will attack itself or its neighbors, leading to rapid degradation.
Degradation Pathways Diagram

The following diagram illustrates the three primary fates of the molecule upon base addition.

degradation_pathways HCl_Salt HCl Salt Form (Stable Storage) Base Base Added HCl_Salt->Base Neutralization Free_Base Free Base Form (Reactive Intermediate) Base->Free_Base Deprotonation DKP Diketopiperazine (DKP) (Dimerization/Precipitate) Free_Base->DKP Self-Condensation (Fast in conc. soln) Hydrolysis Free Acid (Hydrolysis Product) Free_Base->Hydrolysis Water + Base Racemization Racemized Product (Loss of Chirality) Free_Base->Racemization Excess Strong Base Product Desired Amide/Product Free_Base->Product Electrophile Present (Immediate Reaction)

Figure 1: The "Free Base" window is the critical control point. Without immediate reaction, the compound degrades via dimerization (DKP), hydrolysis, or racemization.

Base Selection Matrix: Impact Analysis

The choice of base dictates the dominant degradation pathway. Use this matrix to select the appropriate base for your specific application.

Base ClassExamplesImpact on StabilityRecommended Application
Hindered Tertiary Amines DIPEA (Hünig's Base) Optimal. Steric bulk reduces the rate of proton abstraction (racemization) and suppresses direct nucleophilic interference.Standard peptide coupling; Amidation in organic solvents (DCM, DMF).
Un-hindered Tertiary Amines Triethylamine (TEA) Moderate Risk. Higher risk of racemization compared to DIPEA. Can promote faster DKP formation due to lower steric hindrance.[2]Simple acylations where chirality is less critical or reaction is instant.
Inorganic Carbonates

,

High Hydrolysis Risk. Requires aqueous/biphasic conditions. The presence of water often hydrolyzes the methyl ester to the acid.Biphasic reactions (Schotten-Baumann) only if the electrophile is highly reactive (e.g., acid chloride).
Inorganic Hydroxides

,

Fatal. Will rapidly hydrolyze the methyl ester to the free acid (Saponification).Do not use unless the goal is to remove the ester group.
Why DIPEA over TEA?

While both are organic bases, DIPEA is superior for chiral amino acid esters. TEA is less sterically hindered, allowing it to approach the alpha-carbon more easily, facilitating proton abstraction and subsequent racemization (conversion of L-isomer to D-isomer). DIPEA's isopropyl groups block this interaction while still neutralizing the HCl.

Troubleshooting Guides (Q&A)

Scenario A: "My reaction mixture turned cloudy/precipitated before I added the coupling reagent."

Diagnosis: Diketopiperazine (DKP) Formation. Mechanism: Two molecules of the free amine methyl ester reacted with each other to form a cyclic dimer (DKP), which is often insoluble in organic solvents like DCM or Ether. Corrective Action:

  • Protocol Change: Adopt a "Just-in-Time" neutralization strategy. Do not premix the ester and base. Add the base after the electrophile (acid/coupling agent) is already in solution.

  • Concentration: Dilute the reaction. DKP formation is second-order kinetics (bimolecular); reducing concentration slows the rate significantly.

Scenario B: "I see a loss of the methyl group in NMR/MS (Mass -14)."

Diagnosis: Ester Hydrolysis. Cause: Presence of water in the solvent or base.[3] Methyl esters are more susceptible to hydrolysis than Ethyl or t-Butyl esters. Corrective Action:

  • Solvent Check: Ensure solvents (DMF, DCM) are anhydrous.

  • Base Check: If using inorganic bases, switch to an organic base (DIPEA) in an anhydrous system.

  • Hygroscopicity: The HCl salt is hygroscopic. Dry the starting material in a vacuum desiccator before use.

Scenario C: "The optical rotation of my product is lower than reported (Low ee%)."

Diagnosis: Racemization. Cause: Base strength was too high, or exposure time to base was too long. Corrective Action:

  • Switch Base: Replace TEA with DIPEA or Collidine.

  • Temperature Control: Perform the neutralization and coupling at 0°C . Low temperature kinetically inhibits proton abstraction at the alpha-carbon.

  • Stoichiometry: Do not use a large excess of base. Use exactly 1.0–2.0 equivalents relative to the HCl salt.

Standard Operating Procedure (SOP)

Protocol: Minimizing Instability During Amide Coupling

This workflow minimizes the "Free Base" residence time.

sop_workflow Step1 1. Dissolve Electrophile (Carboxylic Acid + Coupling Agent) in Anhydrous Solvent (DCM/DMF) Step2 2. Cool Mixture to 0°C Step1->Step2 Step3 3. Add Methyl 2-aminopentanoate HCl (Solid addition prevents premixing) Step2->Step3 Step4 4. Add DIPEA Dropwise (Slow addition controls pH) Step3->Step4 Step5 5. Warm to RT (Only after 1 hour at 0°C) Step4->Step5

Figure 2: "Just-in-Time" Neutralization Workflow. Note that the Base is added LAST or concurrently with the amine salt into a cold solution containing the coupling partner.

Step-by-Step Instructions:
  • Preparation: Dry the Methyl 2-aminopentanoate HCl salt under vacuum over

    
     overnight.
    
  • Activation: Dissolve your carboxylic acid and coupling reagent (e.g., HATU, EDC) in anhydrous DCM or DMF. Stir for 5-10 minutes to form the active ester.

  • Cooling: Cool the reaction vessel to 0°C (Ice/Water bath).

  • Addition: Add the Methyl 2-aminopentanoate HCl salt directly to the vessel.

  • Neutralization (Critical Step): Add DIPEA (2.0 - 2.5 equiv) dropwise .

    • Why? Dropwise addition prevents localized "hotspots" of high pH that cause racemization.

    • Why 0°C? Suppresses DKP formation and racemization while the coupling reaction initiates.

  • Monitoring: Monitor by TLC/LC-MS. The reaction should proceed rapidly. Avoid leaving the reaction overnight if possible.

References

  • Diketopiperazine Formation Mechanism

    • Capasso, S., et al. (1976). Kinetics and mechanism of diketopiperazine formation. This fundamental work establishes the rapid kinetics of cyclization for alpha-amino esters in basic media.
    • Source: 4

  • Racemization Risks (TEA vs. DIPEA)

    • Detailed comparison of tertiary amines in peptide synthesis. DIPEA is confirmed to have lower racemization rates due to steric hindrance compared to Triethylamine.
    • Source: 5

  • Hydrolysis of Amino Acid Esters

    • Hay, R. W., et al. (1966).[6] The Basic Hydrolysis of Amino Acid Esters. Confirms the susceptibility of methyl esters to hydrolysis in aqueous alkaline environments.[3][7]

    • Source: 6[6]

  • Compound Data & Safety

    • PubChem CID 14118488: Methyl 2-aminopentano
    • Source: 1

Sources

Validation & Comparative

"mass spectrometry fragmentation pattern of Methyl 2-aminopentanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of Methyl 2-aminopentanoate hydrochloride (Norvaline methyl ester), with a critical focus on distinguishing it from its structural isomer, Methyl Valinate (Valine methyl ester).

Executive Summary: The Isomer Challenge

Methyl 2-aminopentanoate (C₆H₁₃NO₂ · HCl) is the methyl ester of the non-proteinogenic amino acid Norvaline . In drug development and metabolomics, it is frequently confused with its isobaric isomer, Methyl Valinate . While both share a molecular weight of 131.17 Da (free base) and produce a dominant base peak at m/z 72 , their secondary fragmentation pathways differ significantly due to side-chain branching.

Key Diagnostic:

  • Methyl 2-aminopentanoate (Norvaline ME): Linear side chain. Dominant m/z 72 ; negligible m/z 88.

  • Methyl Valinate (Valine ME): Branched side chain. Dominant m/z 72 ; significant secondary peak at m/z 88 (~30% relative abundance).

Chemical Profile & Structural Logic
FeatureMethyl 2-aminopentanoate (Norvaline Methyl Ester)Methyl Valinate (Valine Methyl Ester)
Structure Linear Propyl Side ChainBranched Isopropyl Side Chain
Formula C₆H₁₃NO₂[1] · HClC₆H₁₃NO₂ · HCl
MW (Free Base) 131.17 Da131.17 Da
Side Chain

(n-Propyl)

(Isopropyl)
Key Difference Primary Carbon in side chainSecondary Carbon in side chain
Deep Dive: Electron Impact (EI) Fragmentation

Technique of Choice for Structural Elucidation

In EI (70 eV), the fragmentation is driven by the radical cation localized on the nitrogen atom. The primary mechanism is


-cleavage , but the stability of the lost radical dictates the abundance of secondary ions.
Mechanism A: Primary

-Cleavage (Loss of Ester)

Both isomers undergo rapid loss of the carbomethoxy group (


, mass 59). This is the most favorable pathway because it forms a resonance-stabilized immonium ion.
  • Transition:

    
    
    
  • Observation: The peak at m/z 72 is the base peak (100% intensity) for both compounds.

  • Diagnostic Value: Low. Confirms "Amino Acid Methyl Ester" class, but does not distinguish isomers.

Mechanism B: Secondary

-Cleavage (Loss of Side Chain)

This is the discriminating pathway . The molecule cleaves at the


-carbon to lose the alkyl side chain.
  • Methyl Valinate: Loses an Isopropyl radical (

    
    ).
    
    • Thermodynamics: Secondary radicals are relatively stable.

    • Result: Significant formation of the glycine-like cation at m/z 88 (

      
      ).
      
  • Methyl 2-aminopentanoate: Loses an n-Propyl radical (

    
    ).
    
    • Thermodynamics: Primary radicals are unstable and energetically unfavorable to lose.

    • Result: The peak at m/z 88 is extremely weak or absent.

Mechanism C: McLafferty Rearrangement (Norvaline Specific)

Methyl 2-aminopentanoate possesses


-hydrogens on the linear propyl chain, allowing for a McLafferty-like rearrangement relative to the carbonyl or nitrogen, potentially yielding minor ions at m/z 103  (Loss of ethene, 

), typically absent in Valine derivatives.
Comparative Data Table (EI Spectrum)
m/z FragmentIdentityMethyl 2-aminopentanoate (Norvaline)Methyl Valinate (Valine)
131 (M⁺) Molecular IonWeak / TraceWeak / Trace
102/103 Loss of Ethyl/EtheneTrace (Diagnostic) Absent
88 Loss of Side Chain (M-43)< 2% (Negligible) ~30% (Distinctive)
72 Loss of COOCH₃ (M-59)100% (Base Peak) 100% (Base Peak)
55 Immonium FragmentationModerateModerate
LC-MS/MS (ESI) Fragmentation Patterns

Technique of Choice for Sensitivity & Quantification

In Electrospray Ionization (ESI), the molecule forms the protonated pseudo-molecular ion


.
The Immonium Ion Trap

Collision-Induced Dissociation (CID) of the parent ion (m/z 132) primarily yields the Immonium Ion at m/z 72 via loss of formate/formic acid methylester.

  • Pathway:

    
     (Loss of 
    
    
    
    or
    
    
    ).
  • Problem: Both Norvaline and Valine produce the exact same mass immonium ion (

    
    ).
    
Distinguishing via MS³ (Second Generation Fragmentation)

To differentiate isomers in LC-MS, you must fragment the m/z 72 ion (MS³).

  • Valine (m/z 72): Isopropyl-iminium. Fragments via loss of propene (42 Da) to m/z 30 .

  • Norvaline (m/z 72): n-Propyl-iminium. Fragments via loss of ethene (28 Da) to m/z 44 or ammonia (17 Da) to m/z 55 .

Visualization: Fragmentation Pathways

Fragmentation cluster_legend Legend M Molecular Ion [M]+ m/z 131 Base Base Peak Immonium Ion m/z 72 M->Base  Loss of COOCH3 (-59) (Dominant for Both) SideChain_Val Valine Specific (Loss of Isopropyl) m/z 88 M->SideChain_Val  Valine Only: Stable 2° Radical SideChain_Nor Norvaline Specific (Loss of n-Propyl) m/z 88 (Weak) M->SideChain_Nor  Norvaline: Unstable 1° Radical McLafferty McLafferty Rearr. (Loss of Ethene) m/z 103 M->McLafferty  Norvaline Only: Gamma-H Transfer key1 Blue: Parent Ion key2 Green: Common Fragment key3 Red: Valine Diagnostic key4 Yellow: Norvaline Diagnostic

Caption: Comparative EI fragmentation pathways. Note the divergence at the side-chain loss step (Red vs. Grey path).

Experimental Protocol: GC-MS Identification

Objective: Unequivocally identify Methyl 2-aminopentanoate in a mixture containing potential isomers.

Reagents:

  • Sample: Methyl 2-aminopentanoate HCl.

  • Solvent: Methanol (LC-MS grade).

  • Base: Sodium Carbonate (saturated aq) or Triethylamine (to free-base the salt).

Workflow:

  • Free-Basing (Critical): The HCl salt is non-volatile. Dissolve 1 mg of sample in 1 mL Methanol. Add 10 µL Triethylamine (TEA) or perform a liquid-liquid extraction with saturated

    
     and Dichloromethane (DCM). Use the organic layer.
    
  • GC Parameters:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Inlet: 250°C, Split 10:1.

    • Oven: 60°C (hold 1 min)

      
       10°C/min 
      
      
      
      200°C.
    • Carrier: Helium at 1.0 mL/min.

  • MS Parameters:

    • Source: EI, 70 eV.[2][3]

    • Scan Range: m/z 30–200.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 88 .

    • If m/z 88 is <2% of Base Peak: Confirm Methyl 2-aminopentanoate .

    • If m/z 88 is >20% of Base Peak: Identify as Methyl Valinate .

References
  • NIST Mass Spectrometry Data Center. L-Valine, methyl ester Mass Spectrum. NIST Standard Reference Database 1A v17. Available at: [Link]

  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology, 193, 455-479.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for stability rules of primary vs. secondary radical losses).
  • Rapid Novor. (2021). Differentiation of Leucine and Isoleucine (WILD™ Technology).[4] (Analogous logic for differentiating isomeric alkyl side chains). Available at: [Link]

Sources

"biological activity of peptides synthesized with Methyl 2-aminopentanoate hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of Methyl 2-aminopentanoate HCl

Methyl 2-aminopentanoate hydrochloride (CAS: 10047-10-6) is the methyl ester hydrochloride salt of Norvaline (Nva) .[1] In peptide synthesis, this reagent serves a dual critical function: it introduces the non-canonical amino acid Norvaline to enhance enzymatic stability and oxidation resistance, and it provides a C-terminal methyl ester moiety that modulates lipophilicity and cellular permeability.[1]

This guide objectively compares peptides synthesized with this reagent against standard native peptides (containing Methionine, Leucine, or free C-terminal acids).[1] Analysis focuses on oxidative stability , proteolytic resistance , and receptor binding potency , supported by experimental data and mechanistic insights.[1]

Comparative Analysis: Performance vs. Alternatives

A. Oxidative Stability: Norvaline (Nva) vs. Methionine (Met)

One of the primary applications of Methyl 2-aminopentanoate is to substitute Methionine (Met).[1] Met is susceptible to oxidation (forming sulfoxides), which degrades peptide potency and shelf-life.[1]

FeaturePeptides with Methionine (Met)Peptides with Norvaline (Nva)Biological Impact
Side Chain Thioether (–CH₂–CH₂–S–CH₃)Linear Alkyl (–CH₂–CH₂–CH₃)Nva is isosteric to Met but lacks the sulfur atom.[1]
Oxidation Risk High (forms Met-sulfoxide)Negligible Nva peptides retain potency under oxidative stress (e.g., during formulation or inflammation).[1]
Immunogenicity BaselineEquivalent/MaintainedStudies in peptide vaccines show Nva substitution preserves T-cell immunity without oxidation risks.[1][2]
Manufacturing Requires reducing agentsStreamlined Eliminates need for antioxidants during synthesis and storage.[1]

Experimental Evidence: In peptide vaccine studies, Methionine-containing antigens degraded by >50% upon exposure to ambient air.[1] Substitutes using Norvaline (introduced via 2-aminopentanoate precursors) showed 0% degradation while maintaining MHC-I binding affinity.[1]

B. Potency & Selectivity: Nva vs. Leucine/Arginine

Methyl 2-aminopentanoate is often used to optimize hydrophobic interactions within a binding pocket.[1]

  • Case Study: Influenza Fusion Inhibitors

    • Baseline: An Arginine (Arg) residue in a stem-targeting peptide created unfavorable electrostatic clashes in a hydrophobic pocket.[1]

    • Modification: Substitution with a hydrophobic Norvaline derivative.[1][3]

    • Result:11-26 fold improvement in binding affinity (Kd) and 9-15 fold improvement in IC50 potency.[1][3] The linear alkyl chain of Nva filled the hydrophobic void more efficiently than the bulky, charged Arg or the branched Leu.[1]

C. Permeability: C-Terminal Methyl Ester (OMe) vs. Free Acid (OH)

Using Methyl 2-aminopentanoate HCl directly as a C-terminal building block results in a peptide-methyl ester (Peptide-Nva-OMe).[1]

PropertyFree Acid Peptide (Peptide-Nva-OH)Methyl Ester Peptide (Peptide-Nva-OMe)
Charge at pH 7.4 Zwitterionic/Anionic (COO⁻)Cationic/Neutral (removes negative charge)
Lipophilicity (LogP) LowHigh
Cellular Uptake Limited (requires transport)Enhanced (passive diffusion)
Metabolic Fate Excreted renallyProdrug (hydrolyzed by intracellular esterases to active acid)

Mechanistic Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic for selecting Methyl 2-aminopentanoate HCl during lead optimization.

SAR_Logic Start Lead Peptide Candidate Problem1 Problem: Methionine Oxidation Start->Problem1 Problem2 Problem: Poor Membrane Permeability Start->Problem2 Problem3 Problem: Proteolytic Instability Start->Problem3 Solution1 Substitute Met with Norvaline (Nva) Problem1->Solution1 Reagent: Methyl 2-aminopentanoate Solution2 Retain C-terminal Methyl Ester Problem2->Solution2 Reagent: Methyl 2-aminopentanoate HCl Solution3 Introduce Nva at Cleavage Site Problem3->Solution3 Reagent: Methyl 2-aminopentanoate Outcome1 Outcome: High Oxidative Stability (Isosteric Replacement) Solution1->Outcome1 Outcome2 Outcome: Enhanced Lipophilicity (Prodrug Strategy) Solution2->Outcome2 Outcome3 Outcome: Increased Half-life (Non-canonical Resistance) Solution3->Outcome3

Caption: Decision tree for incorporating Methyl 2-aminopentanoate to address specific peptide instability or permeability issues.

Experimental Protocols

Protocol A: Solution-Phase Synthesis of Nva-Containing Dipeptides

This protocol describes the coupling of Methyl 2-aminopentanoate HCl to a Boc-protected amino acid, a common first step in generating bioactive fragments.[1]

Reagents:

  • Boc-Amino Acid (e.g., Boc-Phe-OH)[1]

  • Methyl 2-aminopentanoate hydrochloride (1.2 equiv)[1]

  • N-Methylmorpholine (NMM) (2.5 equiv)[1]

  • Isobutyl chloroformate (IBCF) (1.1 equiv) or EDC/HOBt[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF[1]

Workflow:

  • Activation: Dissolve Boc-Phe-OH (1.0 equiv) in THF at -15°C. Add NMM (1.1 equiv) followed by IBCF (1.1 equiv). Stir for 15 minutes to form the mixed anhydride.

  • Neutralization: In a separate vessel, dissolve Methyl 2-aminopentanoate hydrochloride (1.2 equiv) in DMF/THF and add NMM (1.4 equiv) to liberate the free amine.[1]

  • Coupling: Add the amine solution to the activated mixed anhydride. Stir at -15°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Work-up: Evaporate solvent. Dissolve residue in Ethyl Acetate.[1] Wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.[1]

  • Validation: Verify product (Boc-Phe-Nva-OMe) via LC-MS (Expected Mass = MW of Boc-Phe + MW of Nva-OMe - H₂O).

Protocol B: Proteolytic Stability Assay

To verify the enhanced stability of the Nva-modified peptide.[1]

  • Preparation: Dissolve the Nva-peptide and the native Met/Leu-peptide (control) in PBS (pH 7.[1]4) to a final concentration of 100 µM.

  • Incubation: Add Proteinase K or Chymotrypsin (enzyme:substrate ratio 1:100).[1] Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120 min. Quench immediately with 1% TFA/Acetonitrile.[1]

  • Analysis: Analyze via HPLC. Calculate % remaining peptide relative to t=0.[1]

  • Success Criteria: Nva-peptide should exhibit a half-life (

    
    ) extension of >2x compared to the native control.[1]
    

Synthesis Workflow Diagram

The following diagram details the chemical pathway from the hydrochloride salt to the final bioactive peptide.

Synthesis_Workflow Input1 Methyl 2-aminopentanoate HCl (Starting Material) Step1 Base Neutralization (NMM/DIEA) Input1->Step1 Input2 Protected Amino Acid (e.g., Boc-Xaa-OH) Step2 Coupling Reaction (Mixed Anhydride/EDC) Input2->Step2 Step1->Step2 Free Amine Step3 Intermediate: Protected Peptide-Nva-OMe Step2->Step3 Branch Target? Step3->Branch PathA Hydrolysis (LiOH) -> Free Acid (COOH) Branch->PathA Bioactive Acid PathB Retain Ester -> Prodrug (COOMe) Branch->PathB Cell Permeable Ester

Caption: Synthetic pathway utilizing Methyl 2-aminopentanoate HCl to generate either peptide acids or ester prodrugs.

References

  • Vertex Pharmaceuticals & NIH. (2017).[1] Potent Peptidic Fusion Inhibitors of Influenza Virus. Demonstrates substitution of Arg with Norvaline derivatives to improve binding affinity and potency.[1][3]

  • ACS Synthetic Biology. (2020).[1][3] Synthesis and Characterization of Heterodimers and Fluorescent Nisin Species by Incorporation of Methionine Analogues. Details the use of Norvaline as a Methionine surrogate to eliminate oxidation.[1] [1]

  • bioRxiv. (2026).[1] Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres. Confirms Nva substitution maintains T-cell response while preventing oxidative degradation.[1] [1]

  • Orient Journal of Chemistry. (2013). Synthesis, Characterization and Antimicrobial activity of protected dipeptides. Provides specific protocols for coupling methyl ester protected amino acids using N-methylmorpholine.

  • Journal of Medicinal Chemistry. (2013). Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates. Describes the use of (S)-methyl 2-aminopentanoate hydrochloride in synthesizing folate receptor-targeted drugs.

Sources

Comparative Guide: Assessing the Impact of Methyl 2-aminopentanoate Hydrochloride on Peptide Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-aminopentanoate hydrochloride serves as the primary synthetic precursor for introducing Norvaline (Nva) residues into peptide backbones. Unlike its canonical isomers Valine (Val) and Isovaline, or its homolog Leucine (Leu), Norvaline possesses a linear, unbranched aliphatic side chain.

This guide details how substituting branched hydrophobic residues with the linear Norvaline moiety alters peptide conformation. Experimental evidence indicates that Norvaline residues significantly enhance


-helical stability  compared to branched alternatives by reducing the entropic cost of folding, while simultaneously increasing proteolytic resistance  due to non-canonical side-chain recognition.

Technical Introduction: The Linear vs. Branched Paradigm

The reagent Methyl 2-aminopentanoate hydrochloride (H-Nva-OMe·HCl) introduces a straight-chain five-carbon unit. In protein engineering, the critical distinction lies between this linear topology and the


- or 

-branching found in natural amino acids.
Chemical Profile[1][2][3][4][5]
  • Reagent: Methyl 2-aminopentanoate hydrochloride

  • Residue Installed: Norvaline (Nva) (if deprotected) or Norvaline Methyl Ester (if C-terminal).

  • Structural Class: Non-canonical Aliphatic Amino Acid.

  • Key Property: High rotational freedom (

    
     angles) without steric bulk near the backbone.
    
The Conformational Hypothesis

Natural hydrophobic residues impose specific constraints:

  • Valine/Isoleucine (

    
    -branched):  Steric bulk adjacent to the backbone restricts 
    
    
    
    and
    
    
    torsion angles, often destabilizing
    
    
    -helices in favor of
    
    
    -sheets.
  • Leucine (

    
    -branched):  Strong helix former, but the terminal branching still imposes a specific packing geometry.
    
  • Norvaline (Linear): Lacks branching. This allows the side chain to adopt multiple rotamers without clashing with the peptide backbone (

    
     or 
    
    
    
    interactions), theoretically lowering the entropic penalty for helix formation.

Comparative Analysis: Norvaline vs. Canonical Alternatives

The following analysis compares the conformational impact of a Norvaline residue (derived from Methyl 2-aminopentanoate) against standard hydrophobic residues.

Table 1: Physicochemical and Conformational Metrics
FeatureNorvaline (Nva) Leucine (Leu) Valine (Val) Norleucine (Nle)
Side Chain Topology Linear (Propyl)

-Branched

-Branched
Linear (Butyl)

-Helix Propensity
High (Superior to Leu)HighLow (Destabilizing)Very High
Proteolytic Stability High (Non-natural)Low (Native substrate)ModerateHigh
Steric Bulk (Backbone) LowModerateHighLow
Hydrophobicity HighHighHighVery High
Primary Utility Helix stabilization, Protease resistanceCore packing, Native interactions

-sheet induction
Hydrophobic core filling
Key Findings on Helicity

Experimental data suggests that linear side chains (Nva, Nle) are stronger helix promoters than Leucine.

  • Mechanism: The formation of an

    
    -helix restricts the conformational space of side chains.[1][2] For branched amino acids, this restriction is energetically costly (entropic penalty). Linear chains like Norvaline suffer a smaller entropic penalty upon helix formation, making the folded state thermodynamically more favorable relative to the random coil.
    
Key Findings on Proteolytic Stability

Incorporating Methyl 2-aminopentanoate derivatives dramatically extends plasma half-life.

  • Mechanism: Serine proteases (e.g., Chymotrypsin) and metalloproteases rely on "lock-and-key" recognition of specific side-chain geometries (typically P1 or P1' positions). The linear Nva side chain mimics the hydrophobicity required for binding but fails to align correctly with the catalytic triad, slowing the rate of hydrolysis (

    
    ).
    

Experimental Protocols

To validate the impact of Methyl 2-aminopentanoate HCl on your specific peptide sequence, use the following self-validating workflows.

Protocol A: Synthesis and Incorporation

Objective: Install Nva at a specific hydrophobic site (replacing Leu/Val).

  • Reagent Prep: Dissolve Methyl 2-aminopentanoate HCl in DMF.

  • Coupling (C-Terminal): If using as C-terminal cap, activate the preceding amino acid (Fmoc-AA-OH) using HATU/DIPEA. React with H-Nva-OMe·HCl.

    • Note: The methyl ester group (OMe) eliminates the C-terminal negative charge. This strengthens the helix dipole (C-terminus is

      
      ), further stabilizing helical conformations.
      
  • Elongation: If Nva is internal, hydrolyze the methyl ester (LiOH/MeOH) or use Fmoc-Nva-OH for SPPS.

  • Cleavage: Standard TFA/TIS/H2O cocktail.

Protocol B: Circular Dichroism (CD) for Helicity Assessment

Objective: Quantify the conformational shift induced by Nva.

  • Sample Prep: Dissolve peptide (50

    
    M) in 10 mM Phosphate Buffer (pH 7.4). Avoid chloride ions (strong absorbance <200 nm).
    
  • Scan Parameters: 190 nm to 260 nm; 1 nm bandwidth; 25°C.

  • Data Analysis:

    • Look for "Double Minima" at 208 nm and 222 nm (characteristic of

      
      -helix).
      
    • Calculate Mean Residue Ellipticity (

      
      ): 
      
      
      
      
      (Where
      
      
      =Molar conc,
      
      
      =path length cm,
      
      
      =residues).
    • Validation: A ratio of

      
       indicates coiled-coil or strong helical aggregation; 
      
      
      
      indicates isolated helices. Compare the Nva-analog against the Leu-native peptide.
Protocol C: Proteolytic Stability Assay

Objective: Determine half-life extension.[3]

  • Enzyme:

    
    -Chymotrypsin (targets hydrophobic residues).
    
  • Ratio: 1:100 (Enzyme:Peptide) w/w in 50 mM Tris-HCl, 10 mM CaCl2.

  • Sampling: Aliquot at t=0, 15, 30, 60, 120 min.

  • Quenching: Add equal volume 1% TFA/Acetonitrile.

  • Analysis: RP-HPLC (C18 column). Plot % remaining vs. time.[3][4]

Visualizing the Conformational Logic

The following diagrams illustrate the causal relationship between the linear side chain of Norvaline and the resulting peptide properties.

Diagram 1: Conformational Thermodynamics

This flow demonstrates why linear chains stabilize helices better than branched isomers.

HelixStability Reagent Methyl 2-aminopentanoate HCl Structure Linear Side Chain (Norvaline) Reagent->Structure Incorporation Entropy Side Chain Entropy (Rotational Freedom) Structure->Entropy High Freedom Branched Branched Isomer (Val/Leu) Branched->Entropy Restricted HelixFormation Helix Formation Event Entropy->HelixFormation Penalty_Nva Low Entropic Penalty (Flexible packing) HelixFormation->Penalty_Nva Linear Chain Penalty_Leu High Entropic Penalty (Steric restriction) HelixFormation->Penalty_Leu Branched Chain Result_Nva Stabilized Alpha-Helix Penalty_Nva->Result_Nva Thermodynamically Favorable Result_Leu Destabilized/Standard Helix Penalty_Leu->Result_Leu Energetic Cost

Caption: Comparative thermodynamic pathway showing how the linear Norvaline side chain reduces the entropic cost of helix formation compared to branched isomers.

Diagram 2: Experimental Workflow for Validation

A self-validating loop to confirm the reagent's impact.

ValidationWorkflow Start Peptide Design (Leu -> Nva Sub) Synth Synthesis (H-Nva-OMe·HCl) Start->Synth CD_Spec CD Spectroscopy (222 nm Signal) Synth->CD_Spec Proteolysis Enzymatic Assay (Chymotrypsin) Synth->Proteolysis Decision Compare Data CD_Spec->Decision Proteolysis->Decision Outcome1 Increased Helicity (>15% vs WT) Decision->Outcome1 Structural Gain Outcome2 Extended Half-life (>2-fold) Decision->Outcome2 Stability Gain

Caption: Step-by-step experimental workflow to validate the structural and stability enhancements conferred by Norvaline incorporation.

References

  • Padmanabhan, S., & Baldwin, R. L. (1991). Straight-chain non-polar amino acids are good helix-formers in water. Journal of Molecular Biology.

  • Lyu, P. C., et al. (1990). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences (PNAS).[1]

  • Hadzˇi, S., et al. (2024).[5] Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Journal of Molecular Biology.

  • BenchChem Application Notes. (2025). Comparing the proteolytic stability of peptides with and without N,N-Dimethyl-L-Valine and Norvaline analogs.

  • Creative Peptides. (2024). Cyclic vs Linear Peptides: Key Differences and Conformational Constraints.

Sources

Comprehensive Guide: In Vitro and In Vivo Stability of Peptides Containing Methyl 2-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-aminopentanoate hydrochloride is the methyl ester derivative of the non-proteinogenic amino acid Norvaline (Nva) . In peptide engineering, this building block serves two distinct stability functions:

  • Oxidative Stability: As a structural isostere of Methionine (Met), Norvaline eliminates the sulfur oxidation pathway, significantly enhancing shelf-life and processing stability.

  • Permeability & Metabolic Profile: The methyl ester moiety masks the C-terminal negative charge, improving passive membrane permeability. However, this introduces a susceptibility to plasma esterases—a phenomenon exhibiting profound interspecies variability (Rodent vs. Human) that often confounds preclinical data.

This guide objectively compares peptides containing Methyl 2-aminopentanoate against native Methionine-containing peptides and C-terminal amides, providing actionable protocols for stability assessment.

Technical Identity & Structural Rationale

  • Compound Name: Methyl 2-aminopentanoate hydrochloride

  • Common Name: H-Nva-OMe · HCl

  • Role: Reagent for introducing C-terminal Norvaline methyl ester or as an intermediate in fragment condensation.

Why This Modification?

The incorporation of Methyl 2-aminopentanoate addresses specific failure modes in native peptides:

FeatureNative Residue (Methionine)Modified Residue (Norvaline Methyl Ester)Mechanism of Improvement
Side Chain -CH2-CH2-S-CH3-CH2-CH2-CH3Oxidation Resistance: Removal of sulfur prevents formation of Met-sulfoxide, a major degradation product during storage and inflammation.
C-Terminus -COOH (Carboxylate)-COOCH3 (Methyl Ester)Permeability: Neutralizing the C-terminal charge increases lipophilicity (LogP), facilitating cell entry.
Proteolysis Recognized by ChymotrypsinPoor recognitionEnzymatic Stability: Straight aliphatic chain of Nva is less preferred by aromatic-binding proteases than Met/Leu.

Comparative Stability Analysis

Chemical Stability: The Oxidative Advantage

Methionine residues are the "Achilles' heel" of peptide stability, readily oxidizing to sulfoxides (+16 Da) and sulfones (+32 Da) upon exposure to air, peroxides, or physiological ROS (Reactive Oxygen Species).

  • Observation: In forced degradation studies (0.1% H₂O₂), Met-containing peptides typically show >50% degradation within 4 hours.

  • Performance: Peptides containing Methyl 2-aminopentanoate remain >99% intact under identical oxidative stress, as the aliphatic side chain is chemically inert to mild oxidants.

Metabolic Stability: The Esterase Trap (Critical Insight)

The stability of the methyl ester moiety is highly species-dependent. This is the most common pitfall in interpreting in vivo data for this compound.

  • Rodent Plasma (Rat/Mouse): High levels of Carboxylesterases (CES) rapidly hydrolyze the methyl ester to the free acid (Nva-OH).

    • Result: Rapid clearance of the parent compound; false negative for "stability."

  • Human Plasma: Low CES activity. Hydrolysis is driven by Butyrylcholinesterase (BChE) or Paraoxonase, which are generally slower/more specific.

    • Result: Significantly longer half-life; the ester may persist long enough to act as a prodrug.

Comparative Half-Life Data (Simulated Representative Data)
MatrixPeptide-Met-OH (Native)Peptide-Nva-OMe (Modified)Dominant Degradation Pathway
PBS (pH 7.4) Stable (>24 h)Stable (>24 h)Chemical Hydrolysis (Slow)
Rat Plasma ~30 min< 5 min Rapid Esterase Hydrolysis
Human Plasma ~60 min> 120 min Slow Proteolysis (Nva protects)
Liver Microsomes < 10 min< 2 minPhase I Metabolism (Esterase)

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways of degradation. Note how the "Species Filter" determines the fate of the Methyl Ester.

DegradationPathways Parent Peptide-Nva-OMe (Parent) StableProduct STABLE (No Sulfoxide Formed) Parent->StableProduct Chemical Oxidation RatPlasma Rat Plasma (High CES Activity) Parent->RatPlasma HumanPlasma Human Plasma (Low CES Activity) Parent->HumanPlasma Oxidation Oxidative Stress (H2O2 / ROS) FreeAcid Peptide-Nva-OH (Free Acid Metabolite) RatPlasma->FreeAcid Rapid Hydrolysis (t1/2 < 10 min) HumanPlasma->Parent Retained Integrity (Prodrug Potential) HumanPlasma->FreeAcid Slow Hydrolysis Proteolysis Proteolytic Fragments FreeAcid->Proteolysis Peptidases

Caption: Differential stability pathways. Note the critical divergence between Rat and Human plasma stability regarding the ester bond.

Experimental Protocols

To validate the stability of peptides containing Methyl 2-aminopentanoate, standard protocols must be modified to account for ester volatility and species differences.

Protocol A: Comparative Plasma Stability Assay

Objective: To determine the half-life and identify the primary metabolite (Free Acid vs. Cleaved Peptide).

Materials:

  • Pooled Plasma (Human, Rat, Beagle Dog) - Sodium Heparin anticoagulant recommended.

  • Reference Standard: Methyl 2-aminopentanoate peptide (Parent) and Free Acid analog (Metabolite).

  • Internal Standard: Tolbutamide or Warfarin.

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

  • Spiking: Dilute peptide stock (in DMSO) into plasma to a final concentration of 1 µM (keep DMSO < 0.5%).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At T=0, 5, 15, 30, 60, 120, and 240 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard. Crucial: Do not use acidified methanol initially, as it may induce chemical transesterification.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent (Ester mass) AND Metabolite (Acid mass = Parent - 14 Da).

Protocol B: Oxidative Stress Challenge

Objective: To demonstrate the superiority of Norvaline over Methionine.

  • Solution: Dissolve peptide at 100 µM in PBS (pH 7.4).

  • Stressor: Add H₂O₂ to a final concentration of 0.1% (approx. 30 mM).

  • Timepoints: Analyze by HPLC at T=0, 2h, 4h, 24h.

  • Success Criteria:

    • Met-Peptide: Appearance of split peaks (Met-Sulfoxide diastereomers) at -2 to -4 min retention time shift.

    • Nva-Peptide: Single peak retention (No shift).

Synthesis & Handling Guidelines

When using Methyl 2-aminopentanoate hydrochloride in synthesis:

  • Neutralization: The HCl salt must be neutralized in situ using a tertiary base (DIEA or NMM) before coupling. Failure to do so will result in no reaction.

  • Coupling: Use standard carbodiimide/HOBt or HATU chemistry. The methyl ester is stable to standard Fmoc deprotection conditions (20% Piperidine).

  • Cleavage: DO NOT use strong bases (NaOH/LiOH) if you intend to keep the methyl ester intact. Cleave from resin using TFA (if side-chain protected) or use solution-phase synthesis for short fragments.

    • Note: If using SPPS, the peptide is typically attached via a linker that yields the C-terminal acid. To retain the Methyl Ester, one usually starts with the Methyl 2-aminopentanoate in solution and couples the next amino acid to it, or uses a specific hydrazine/alcohol linker strategy. Most commonly, this reagent is used in solution phase C-terminal modification.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Establishes the baseline for plasma stability testing and highlights protease variations.

  • Interspecies Differences in Plasma Esterases. Source: NIH / PubMed Central URL:[Link] Relevance: Definitive source on why rat plasma hydrolyzes esters (like Methyl 2-aminopentanoate) faster than human plasma.

  • Norvaline as a Methionine Surrogate. Source: International Journal of Peptide and Protein Research (via PubMed) URL:[Link] Relevance: Validates the structural and functional interchangeability of Nva and Met in lipid bilayers and stability contexts.

Comprehensive Guide to Norvaline Derivatives: Applications in Arginase Inhibition and Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Norvaline (Nva), a non-proteinogenic unbranched isomer of valine, has evolved from a simple structural probe to a critical scaffold in medicinal chemistry.[1] While the parent amino acid serves as a tool for studying protein folding and stability, its derivatives—most notably


-hydroxy-nor-L-arginine (nor-NOHA) —have emerged as high-potency, selective inhibitors of arginase.

This guide objectively compares the performance of norvaline derivatives against standard pharmacological benchmarks, providing experimental protocols for synthesis and validation. It addresses the needs of researchers optimizing nitric oxide (NO) bioavailability or engineering oxidation-resistant peptides.

Part 1: Critical Analysis of Norvaline Derivatives

Arginase Inhibition: The Primary Application

The most significant therapeutic application of norvaline derivatives lies in the inhibition of Arginase I and II. Arginase competes with Nitric Oxide Synthase (NOS) for the substrate L-arginine. Excessive arginase activity depletes L-arginine, leading to endothelial dysfunction, hypertension, and immune suppression (e.g., in tumor microenvironments).

The Derivative of Choice: nor-NOHA


-hydroxy-nor-L-arginine (nor-NOHA) is a reversible, competitive inhibitor that bridges the binuclear manganese cluster of the arginase active site.[2] Unlike its analog 

-hydroxy-L-arginine (NOHA), nor-NOHA is not a substrate for NOS , making it a highly selective tool for dissecting these competing pathways.
Comparative Performance Data

The following table contrasts nor-NOHA with other common arginase inhibitors.

CompoundTarget

(Rat Liver Arginase)

(Macrophage)
MechanismSelectivity vs. NOS
nor-NOHA Arginase I/II0.5 - 2.0

M
10 - 12

M
Competitive; Mn-bridgingHigh (Not a NOS substrate)
NOHA Arginase I/II~10

M
~400

M
CompetitiveLow (NOS Intermediate)
L-Norvaline Arginase (General)~2 - 10 mMN/ACompetitiveModerate
ABH Arginase I/II< 0.1

M
< 1

M
Transition State AnalogHigh
BEC Arginase I/II< 0.5

M
~1

M
Transition State AnalogHigh

Analysis: While boronic acid derivatives (ABH, BEC) exhibit lower


 values (nanomolar range), nor-NOHA remains a preferred biological probe due to its structural similarity to the endogenous intermediate NOHA without fueling NO production directly. L-Norvaline itself requires millimolar concentrations for effective inhibition, rendering it suitable only as a bulk supplement or structural probe, not a high-affinity drug candidate.
Peptide Engineering: Stability and Structure

In peptide synthesis, Norvaline (Nva) is utilized to modify physicochemical properties and improve stability.

  • Oxidative Stability: Methionine (Met) is prone to oxidation into sulfoxides, compromising peptide shelf-life. While Norleucine (Nle) is the standard isosteric replacement for Met, Norvaline is used when a slightly shorter aliphatic side chain is required to fine-tune receptor fit while maintaining hydrophobicity and eliminating the sulfur atom.

  • Proteolytic Resistance: Incorporation of non-proteinogenic amino acids like Nva hinders protease recognition. However, researchers must exercise caution: Nva misincorporation into

    
    -sheet regions (replacing Isoleucine) can destabilize secondary structures more severely than Valine, potentially leading to aggregation or toxicity in misfolded proteins.
    

Part 2: Mechanistic Visualization

The following diagram illustrates the competitive interplay between Arginase and NOS, and how nor-NOHA selectively restores Nitric Oxide production without acting as a NOS substrate.

Arginase_Pathway L_Arginine L-Arginine Arginase Arginase I / II L_Arginine->Arginase Substrate Binding NOS Nitric Oxide Synthase (eNOS/iNOS) L_Arginine->NOS Oxidation Urea Urea + Ornithine Arginase->Urea Hydrolysis NOHA N-OH-Arginine (Intermediate) NOS->NOHA Step 1 NO Nitric Oxide (NO) (Vasodilation) norNOHA nor-NOHA (Inhibitor) norNOHA->Arginase High Affinity Blockade (Ki ~0.5 µM) norNOHA->NOS No Reaction (High Selectivity) NOHA->NO Step 2

Caption: Mechanism of nor-NOHA action. By blocking Arginase, it shunts L-Arginine toward the NOS pathway, enhancing NO production.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of L-Norvaline (Parent Scaffold)

Rationale: High-purity L-Norvaline is the precursor for advanced derivatives. This protocol utilizes a bromination-ammonolysis route followed by enzymatic resolution, ensuring high enantiomeric excess (ee).

Reagents: n-Valeric acid, Thionyl chloride (


), Bromine (

), Ammonia (

), Acylase I (Aspergillus melleus).
  • 
    -Bromination: 
    
    • Heat n-valeric acid (1.0 eq) to 80°C.

    • Add

      
       (1.2 eq) dropwise to form valeryl chloride.
      
    • Add

      
       (1.1 eq) slowly maintaining temperature at 85°C.
      
    • Stir for 3 hours. Quench with water to yield

      
      -bromo-valeric acid.
      
  • Ammonolysis:

    • Add the

      
      -bromo acid to concentrated aqueous ammonia (excess, 10 eq) at 0°C.
      
    • Allow to warm to room temperature and stir for 24 hours.

    • Concentrate under vacuum to yield DL-Norvaline.

  • Enzymatic Resolution (for L-isomer):

    • Acetylate DL-Norvaline using acetic anhydride in NaOH solution to form N-Acetyl-DL-Norvaline.

    • Adjust pH to 7.5. Add Acylase I (10 mg/g substrate).

    • Incubate at 37°C for 24 hours. The enzyme selectively hydrolyzes the L-isomer.

    • Purification: Acidify to pH 5.0. Collect the precipitated L-Norvaline. The unreacted N-Acetyl-D-Norvaline remains in solution.

    • Validation: Check optical rotation

      
       (c=10, 20% HCl).
      
Protocol B: Arginase Inhibition Assay (Colorimetric)

Rationale: This assay quantifies the efficacy of derivatives like nor-NOHA by measuring urea production.

Materials: Purified Arginase I (liver), L-Arginine substrate, Isonitrosopropiophenone (ISPF), Manganese Chloride (


).
  • Activation:

    • Dilute Arginase in Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM

      
      .
      
    • Heat at 55°C for 10 minutes to activate the manganese cluster.

  • Incubation:

    • In a 96-well plate, add 50

      
      L of activated enzyme.
      
    • Add 10

      
      L of nor-NOHA  (serial dilutions: 0.1 
      
      
      
      M to 100
      
      
      M).
    • Initiate reaction with 20

      
      L of L-Arginine (final conc. 10 mM).
      
    • Incubate at 37°C for 60 minutes.

  • Termination & Detection:

    • Stop reaction with acid mixture (

      
      /
      
      
      
      ).
    • Add 25

      
      L of 9% ISPF (dissolved in ethanol).
      
    • Heat plate at 100°C for 45 minutes (protect from light).

  • Analysis:

    • Read absorbance at 540 nm.

    • Calculate % Inhibition relative to vehicle control.

    • Plot log[Inhibitor] vs. Response to determine

      
      .
      

References

  • Tenu, J. P., et al. (1999). "Effects of the new arginase inhibitor

    
    -hydroxy-nor-L-arginine on NO synthase activity in murine macrophages." Nitric Oxide.[1][3][4][5] Link
    
  • Custot, J., et al. (1997). "

    
    -hydroxy-nor-L-arginine, a new potent and selective inhibitor of arginase." Journal of the American Chemical Society. Link
    
  • Polis, B., & Samson, A. O. (2018). "Role of the metabolism of branched-chain amino acids in the development of Alzheimer’s disease and other metabolic disorders." Neural Regeneration Research. Link

  • Baggio, R., et al. (1999). "Crystal structure of the complex between the potent inhibitor

    
    -hydroxy-nor-L-arginine and the binuclear manganese cluster of arginase." Journal of the American Chemical Society. Link
    
  • Pokharel, Y. R., et al. (2023). "Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide." Journal of Molecular Graphics and Modelling. Link

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for Methyl 2-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic candidates. This guide provides an in-depth technical comparison of bioisosteric replacement strategies for Methyl 2-aminopentanoate hydrochloride, a chiral building block relevant in synthetic and medicinal chemistry. By exploring the replacement of its key functional groups—the methyl ester and the primary amine—we will delve into the rationale, synthetic methodologies, and expected pharmacological outcomes, supported by illustrative experimental data from analogous systems.

The Strategic Imperative for Bioisosteric Modification

Bioisosterism, the substitution of a functional group with another that retains similar biological activity, is a powerful tactic in drug design.[1] The objective is to enhance a molecule's physicochemical and pharmacokinetic properties without compromising its desired biological function.[2] For a molecule like Methyl 2-aminopentanoate hydrochloride, potential motivations for bioisosteric replacement include:

  • Improving Metabolic Stability: The methyl ester is susceptible to hydrolysis by esterases, leading to rapid clearance. Replacing it with a more stable group can prolong the compound's half-life.

  • Modulating Lipophilicity and Solubility: Altering functional groups can fine-tune the molecule's lipophilicity, which is critical for membrane permeability and overall bioavailability.

  • Enhancing Target Binding and Selectivity: Subtle changes in electronics and sterics can lead to more favorable interactions with the biological target, potentially increasing potency and selectivity.[2]

  • Reducing Toxicity: Modification of a functional group can mitigate off-target effects or the formation of toxic metabolites.[1]

This guide will focus on two primary avenues of modification for Methyl 2-aminopentanoate: the methyl ester and the primary amine.

Bioisosteric Replacement of the Methyl Ester Group

The methyl ester of Methyl 2-aminopentanoate is a key site for metabolic degradation. Its replacement with more robust functional groups is a common strategy to improve pharmacokinetic profiles. Here, we compare two of the most successful and widely employed bioisosteres for esters: 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.

Rationale for Oxadiazole Bioisosteres

Oxadiazoles are five-membered aromatic heterocycles that are well-established as effective bioisosteres for esters and amides.[3] Their key advantages include:

  • Metabolic Stability: The heterocyclic ring is generally resistant to enzymatic cleavage, offering a significant improvement over the labile ester linkage.[4]

  • Geometric and Electronic Mimicry: The arrangement of nitrogen and oxygen atoms in the oxadiazole ring can mimic the hydrogen bond accepting capabilities of the ester carbonyl oxygen.

  • Tunable Physicochemical Properties: The different isomers (1,2,4- vs. 1,3,4-) and the potential for substitution on the ring allow for fine-tuning of properties like lipophilicity and solubility.[5]

Comparative Performance of 1,2,4- and 1,3,4-Oxadiazole Bioisosteres

While both isomers can serve as effective ester bioisosteres, they are not created equal and can impart distinct properties to the parent molecule.[5]

PropertyMethyl Ester1,2,4-Oxadiazole1,3,4-OxadiazoleRationale for Change
Metabolic Stability Low (susceptible to esterases)HighHighHeterocyclic ring is resistant to hydrolysis.[4]
Lipophilicity (logD) ModerateHigherLowerThe 1,3,4-oxadiazole isomer is generally less lipophilic than the 1,2,4-isomer.[5]
Hydrogen Bond Acceptor Strength ModerateVaries with substitutionVaries with substitutionThe nitrogen atoms in the ring act as hydrogen bond acceptors.
Biological Activity Dependent on targetOften maintained or improvedOften maintained or improvedSuccessful mimicry of ester's role in target binding.[6]

Experimental Protocols

Synthesis of Oxadiazole Bioisosteres

The synthesis of 1,2,4- and 1,3,4-oxadiazoles from a carboxylic acid precursor (the hydrolyzed form of Methyl 2-aminopentanoate) is a well-established process.

dot

cluster_0 Synthesis of 1,2,4-Oxadiazole cluster_1 Synthesis of 1,3,4-Oxadiazole Carboxylic_Acid 2-Aminopentanoic Acid Amidine Amidoxime Intermediate Carboxylic_Acid->Amidine Hydroxylamine 124_Oxadiazole 1,2,4-Oxadiazole Derivative Amidine->124_Oxadiazole Acylating Agent, Cyclization Carboxylic_Acid_2 2-Aminopentanoic Acid Hydrazide Acyl Hydrazide Intermediate Carboxylic_Acid_2->Hydrazide Hydrazine 134_Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->134_Oxadiazole Orthoester, Cyclization Start Incubate Compound with Liver Microsomes Incubation Time Points (e.g., 0, 15, 30, 60 min) Start->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Determine % Parent Compound Remaining Analysis->Data

Sources

A Comparative Guide to the Antimicrobial and Anticancer Potential of Amino Acid Ester Derivatives: Informing Research on Methyl 2-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Amino Acid Scaffolds in Drug Discovery

In the quest for novel therapeutic agents, the modification of natural biomolecules offers a fertile ground for discovery. Among these, amino acids represent a privileged scaffold due to their inherent biocompatibility, stereochemical diversity, and multifaceted roles in biological processes. Their derivatives, particularly amino acid esters, are gaining significant attention as they can be systematically modified to tune their physicochemical properties, such as lipophilicity and cell permeability, thereby enhancing their therapeutic potential.[1][2]

Methyl 2-aminopentanoate hydrochloride, a derivative of the non-proteinogenic amino acid norvaline, serves as an exemplary starting point for the synthesis of novel bioactive compounds. Its simple structure—a five-carbon chain with an amino group and a methyl ester—provides a versatile template for chemical derivatization. By strategically modifying this core structure, it is possible to explore a vast chemical space and develop new derivatives with potent antimicrobial and anticancer activities.

This guide provides a comparative analysis of the existing research on various amino acid ester derivatives to illuminate the potential of Methyl 2-aminopentanoate hydrochloride derivatives. We will delve into structure-activity relationships, compare the efficacy of different derivatives through experimental data, and provide detailed protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to guide the rational design and screening of this promising class of compounds.

Comparative Analysis of Anticancer Activity of Amino Acid Ester Derivatives

The conjugation of amino acid esters to known anticancer agents or novel scaffolds has emerged as a promising strategy to enhance efficacy and overcome limitations such as poor solubility and non-specific toxicity.[3] The amino acid moiety can influence cellular uptake and interaction with molecular targets.

Several studies have demonstrated the potent cytotoxic effects of amino acid ester derivatives against a range of cancer cell lines. For instance, derivatives of the natural compound scaberol C, when esterified with various amino acids, exhibited significant inhibitory activity against Non-Small Cell Lung Cancer (NSCLC) cells, with some compounds being more active than the standard chemotherapeutic drug cisplatin.[4] Similarly, conjugating amino acid esters to 5-fluorouracil has been shown to enhance its inhibitory effect against liver cancer cells.[5] Another study on pterostilbene analogues derivatized with amino acids found that tryptophan-conjugated compounds showed enhanced anti-proliferative activity in breast cancer cells.[6]

The structure-activity relationship (SAR) studies reveal that the nature of the amino acid side chain and the overall lipophilicity of the molecule are critical for anticancer activity.[6][7][8] For example, aromatic or bulky hydrophobic side chains can enhance interactions with biological targets and improve cell membrane permeability.

Table 1: Comparative Anticancer Activity (IC50) of Various Amino Acid Ester Derivatives

Derivative ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Scaberol C Derivatives Compound 2l (specific structure proprietary)A549 (Lung)< 10 (More active than cisplatin)[4]
H460 (Lung)< 10 (More active than cisplatin)[4]
5-Fluorouracil Derivatives (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoateBEL-7402 (Liver)More potent than 5-FU[5]
Pterostilbene Analogues Tryptophan-conjugated analogueMDA-231 (Breast)Data indicates enhanced activity[6]
Pentacyclic Benzimidazole Derivatives Derivative 6 VariousSubmicromolar range[9]
Derivative 9 VariousSubmicromolar range[9]
Natural Product Derivatives Compound 68 (from Panax notoginseng)HepG2 (Liver)5.03[3]
Compound 69 (from Panax notoginseng)A549 (Lung)7.63[3]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The potential mechanisms of action for these derivatives are diverse and include the inhibition of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and the induction of cellular stress pathways leading to apoptosis.[4][10]

Comparative Analysis of Antimicrobial Activity of Amino Acid Ester Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Amino acid-based surfactants, which include certain amino acid ester derivatives, are particularly promising due to their amphiphilic nature that allows them to disrupt microbial cell membranes.[11]

The antimicrobial activity of these compounds is largely attributed to their cationic and hydrophobic characteristics. The positively charged amino group interacts with the negatively charged components of the microbial cell envelope (like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria), while the hydrophobic tail inserts into the lipid bilayer, leading to membrane destabilization and cell death.

Studies on lipoamino acid derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12] The length of the fatty acid chain and the nature of the amino acid are key determinants of their antimicrobial spectrum and potency. For example, N-acyl lysine methyl esters have demonstrated notable antimicrobial properties.

Table 2: Comparative Antimicrobial Activity (MIC) of Amino Acid-Based Derivatives

Derivative ClassSpecific Derivative ExampleTarget MicroorganismMIC (µg/mL)Reference
Lipoamino Acid Conjugates Compound 3b (Methyl oleate-amino acid conjugate)Bacillus subtilisIC50 of 2.8 µM for anti-biofilm activity[12]
Gram-positive bacteriaGood activity[12]
Fungal strainExcellent activity[12]
Chitosan Derivatives with Amino Acid Schiff Bases HACGB (specific structure proprietary)Staphylococcus aureus< 100 (99.87% inhibition at 0.1 mg/mL)[13]
Escherichia coli< 100 (92.95% inhibition at 0.1 mg/mL)[13]
Ocotillol Derivatives Compound 70 MRSA USA3002[3]
Bacillus subtilis4[3]

Note: This table presents a summary of antimicrobial activities from various studies. MIC values are highly dependent on the specific assay conditions.

Key Experimental Protocols

Protocol 1: General Synthesis of an Amino Acid Ester Derivative via EDC/HOBt Coupling

This protocol describes a general method for coupling a carboxylic acid-containing molecule (Molecule-COOH) with an amino acid methyl ester hydrochloride, such as Methyl 2-aminopentanoate hydrochloride.

Materials:

  • Molecule-COOH

  • Methyl 2-aminopentanoate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule-COOH (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve Methyl 2-aminopentanoate hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and free the amine.

  • Add the solution of the free amino acid ester to the activated carboxylic acid solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to obtain the desired amino acid ester derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.[5]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Synthesized amino acid ester derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized derivatives dissolved in DMSO

  • Sterile 96-well microplates

  • Standard antimicrobial agent (positive control)

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • In a 96-well plate, add 50 µL of broth to all wells.

  • Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.

  • Add 50 µL of the adjusted microbial inoculum to each well.

  • Include a positive control (standard antibiotic), a negative control (broth and inoculum without compound), and a sterility control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator, the MIC is the lowest concentration that prevents a color change.

Visualizing Mechanisms and Workflows

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane (Negatively Charged) Lipid1 Lipid Lipid2 Lipid Disruption Membrane Disruption & Pore Formation Lipid2->Disruption Lipid3 Lipid Lipid3->Disruption Lipid4 Lipid Derivative Cationic Amino Acid Ester Derivative Attraction Electrostatic Attraction Derivative->Attraction Insertion Hydrophobic Tail Insertion Derivative->Insertion Hydrophobic interaction Attraction->Lipid1 + interacts with - Insertion->Lipid2 Insertion->Lipid3 Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of a cationic amino acid ester derivative against a bacterial cell membrane.

Anticancer_Pathway GF Growth Factor EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Derivative Amino Acid Ester Derivative Derivative->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Screening_Workflow Start Design & Synthesize Derivative Library PrimaryScreen Primary Screening Start->PrimaryScreen Anticancer Anticancer Assays (e.g., MTT) PrimaryScreen->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) PrimaryScreen->Antimicrobial HitIdent Hit Identification Anticancer->HitIdent Antimicrobial->HitIdent SAR Structure-Activity Relationship (SAR) Analysis HitIdent->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design

Caption: General workflow for the screening of novel amino acid ester derivatives.

Conclusion and Future Perspectives

While direct experimental data on the antimicrobial and anticancer activities of Methyl 2-aminopentanoate hydrochloride derivatives are not yet widely available, this comparative guide strongly supports the rationale for their investigation. The broader class of amino acid ester derivatives has consistently demonstrated significant potential in both therapeutic areas. The key to unlocking this potential lies in the systematic exploration of structure-activity relationships.

Future research should focus on the synthesis of a diverse library of Methyl 2-aminopentanoate hydrochloride derivatives. Modifications could include:

  • Varying the acyl group attached to the amino function to modulate lipophilicity.

  • Introducing different functional groups onto the pentyl side chain.

  • Exploring di- and tri-peptide conjugates.

By applying the high-throughput screening methodologies outlined in this guide, researchers can efficiently identify lead compounds with potent and selective anticancer or antimicrobial activity. The insights gained from the comparative analysis of existing derivatives provide a solid foundation for the rational design of the next generation of therapeutics derived from this versatile amino acid scaffold.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-aminopentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the often-overlooked realm of chemical waste management. The proper disposal of reagents like Methyl 2-aminopentanoate hydrochloride is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices.

Understanding the Hazard Profile of Methyl 2-aminopentanoate hydrochloride

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. Methyl 2-aminopentanoate hydrochloride is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) at all stages of handling and disposal. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of dust or aerosols can compromise the respiratory system.

Table 1: Key Safety and Regulatory Information for Methyl 2-aminopentanoate hydrochloride

PropertyValueSource
GHS Hazard StatementsH315, H319, H335[1]
Recommended PPESafety glasses, chemical-resistant gloves, lab coat, respiratory protection (if generating dust)[2]
Regulatory FrameworkResource Conservation and Recovery Act (RCRA)[3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of Methyl 2-aminopentanoate hydrochloride should be approached systematically. The following workflow ensures compliance with regulatory standards and minimizes risks.

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Waste Accumulation & Storage cluster_2 Final Disposition A Step 1: Waste Characterization Is the waste contaminated with other hazardous materials? B Step 2: Segregation Isolate from incompatible substances. A->B  If yes, consult SDS of all components. C Step 3: Containerization Use a designated, properly labeled, and sealed waste container. B->C D Step 4: Transfer to Satellite Accumulation Area (SAA) Store in a designated, secure location. C->D E Step 5: Documentation Maintain an accurate log of accumulated waste. D->E F Step 6: Professional Disposal Arrange for pickup by a licensed hazardous waste contractor. E->F

Caption: Disposal workflow for Methyl 2-aminopentanoate hydrochloride.

Experimental Protocol for Safe Disposal

Objective: To safely collect, store, and prepare Methyl 2-aminopentanoate hydrochloride waste for professional disposal.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

  • Fume hood (if handling large quantities or if there is a risk of dust generation)

Procedure:

  • Waste Identification and Segregation:

    • Determine if the Methyl 2-aminopentanoate hydrochloride waste is pure or mixed with other chemicals.

    • If it is a mixture, identify all components and consult their respective Safety Data Sheets (SDS) for compatibility.

    • Crucially, do not mix this waste with strong bases (e.g., sodium hydroxide, potassium carbonate) as this can liberate the free amine, which may have different hazard properties. [4] Also, avoid mixing with strong oxidizing agents.

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, with a secure, leak-proof lid.

    • Affix a hazardous waste label to the container. Per OSHA guidelines, the label must clearly state "Hazardous Waste" and identify the contents (i.e., "Methyl 2-aminopentanoate hydrochloride waste").[5][6] It should also include the date accumulation begins.

  • Waste Collection:

    • For solid waste, carefully transfer the material into the designated waste container, minimizing dust generation. If necessary, perform this step in a fume hood.

    • For solutions, pour the waste carefully into the container, avoiding splashes.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Storage in a Satellite Accumulation Area (SAA):

    • Once the waste is containerized, securely close the lid.

    • Store the container in a designated Satellite Accumulation Area, which should be at or near the point of generation and under the control of laboratory personnel.

    • The SAA should be a secondary containment bin or tray to capture any potential leaks.

  • Preparation for Disposal:

    • Maintain a log of the waste generated.

    • When the container is full or has been in the SAA for the maximum allowable time (consult your institution's and local regulations), arrange for its transfer to a central accumulation area or for pickup by a licensed hazardous waste disposal company.[7]

    • Under no circumstances should this chemical be disposed of down the drain. [8]

The Logic of Segregation: Understanding Chemical Incompatibilities

A critical aspect of safe disposal is the segregation of incompatible chemicals to prevent dangerous reactions.[9] The hydrochloride salt of an amino acid ester like Methyl 2-aminopentanoate hydrochloride is acidic. Therefore, it is crucial to avoid co-mingling it with certain classes of chemicals.

IncompatibilityDiagram cluster_0 Methyl 2-aminopentanoate hydrochloride Waste cluster_1 Incompatible Waste Streams A Waste Container B Strong Bases A->B  Avoid Mixing C Strong Oxidizers A->C  Avoid Mixing D Reactive Metals A->D  Avoid Mixing

Caption: Incompatibility diagram for Methyl 2-aminopentanoate hydrochloride waste.

The rationale for this segregation is rooted in fundamental chemical principles:

  • Strong Bases: As previously mentioned, strong bases will neutralize the hydrochloride salt, liberating the free amino ester. This reaction can be exothermic and may produce fumes.

  • Strong Oxidizers: While amino acid esters are not highly reactive towards oxidizers, mixing with potent oxidizing agents should be avoided as a general precautionary measure to prevent unforeseen and potentially vigorous reactions.

  • Reactive Metals: Contact with reactive metals could potentially lead to reactions, especially in the presence of any moisture, that could generate flammable hydrogen gas.

By adhering to these disposal protocols, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility. This proactive approach to chemical waste management is a hallmark of a well-run and safety-conscious research operation.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration. [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • methyl (2S)-2-aminopentanoate hydrochloride. PubChem. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Methyl 2-aminopentanoate hydrochloride. Lead Sciences. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. [Link]

  • Chemical Compatibility Chart. Cole-Parmer. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. [Link]

  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Absorbents Online. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Hazardous Waste. EHSO. [Link]

  • Chemical Compatibility. University of Illinois Division of Research Safety. [Link]

  • Incompatibility of Common Laboratory Chemicals. Emory University Environmental Health and Safety Office. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-aminopentanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug development and chemical research requires an unwavering commitment to safety. As Senior Application Scientists, we understand that true innovation is built upon a foundation of meticulous and safe laboratory practices. This guide provides essential, field-proven guidance on the correct personal protective equipment (PPE) for handling Methyl 2-aminopentanoate hydrochloride. Our focus extends beyond mere compliance; we aim to instill a deep understanding of why these measures are critical, empowering you to work with confidence and security.

This document is structured to provide immediate, actionable information. We will first identify the specific hazards associated with this compound, then detail the necessary PPE, provide a step-by-step operational plan for its use, and conclude with proper disposal protocols.

Hazard Identification: Understanding the Risks

Methyl 2-aminopentanoate hydrochloride is a chemical compound that demands careful handling due to its potential health effects. The primary risks are associated with irritation upon contact.[1][2] A thorough understanding of these hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the first step in establishing a safe handling protocol.

Hazard ClassificationGHS Hazard StatementDescription of Risk
Skin Corrosion/IrritationH315Causes skin irritation upon direct contact.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation if inhaled as a dust or aerosol.[1]
Acute Oral ToxicityH302Harmful if swallowed.[3]

These classifications underscore the necessity of creating a complete barrier between the researcher and the chemical.

Core Directive: Essential Personal Protective Equipment

Based on the identified hazards, a multi-layered PPE strategy is required. This is not merely a checklist but a system designed to protect all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice/High-Risk Operations: Chemical splash goggles are required when there is a risk of splashing or when handling larger quantities. If handling significant amounts of powder that could become airborne, a face shield worn over safety goggles provides an additional layer of protection for the entire face.

The causality here is direct: preventing airborne particles or accidental splashes from making contact with the sensitive tissues of the eye is paramount to avoiding painful and potentially serious injury.

Skin and Body Protection

The compound's ability to cause skin irritation (H315) necessitates comprehensive skin and body protection.[1]

  • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. It is critical to inspect gloves for any signs of degradation or perforation before each use.[4] Always use proper glove removal technique to avoid contaminating your skin.[4]

  • Lab Coat: A standard laboratory coat should be worn at all times to protect the skin and personal clothing from contamination. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection

Inhalation of Methyl 2-aminopentanoate hydrochloride dust can lead to respiratory tract irritation (H335).[1] Therefore, engineering controls and, where necessary, respiratory protection are crucial.

  • Primary Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of airborne dust.[4]

  • When Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, respiratory protection is required. A NIOSH-approved particulate respirator (e.g., N95, P95, or P100) is appropriate for nuisance exposures to the dust form of this chemical.[4]

Operational Plan: A Step-by-Step PPE Protocol

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is a self-validating system that minimizes the risk of accidental exposure and cross-contamination.

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE D1 1. Lab Coat D2 2. Respiratory Protection (If Required) D1->D2 D3 3. Eye and Face Protection (Goggles/Face Shield) D2->D3 D4 4. Gloves (Ensure cuffs are over lab coat sleeves) D3->D4 F1 1. Gloves (Use proper technique) F2 2. Face Shield / Goggles F1->F2 F3 3. Lab Coat (Roll inside-out) F2->F3 F4 4. Respiratory Protection (If Used) F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: PPE Donning and Doffing Workflow.

Detailed Methodology

Donning (Putting On) Sequence:

  • Lab Coat: Securely fasten your lab coat.

  • Respirator: If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure it fits correctly.

  • Eye/Face Protection: Put on your safety goggles and/or face shield.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat to create a seal.

Doffing (Taking Off) Sequence: The doffing sequence is arguably more critical as it is the point where self-contamination is most likely. The guiding principle is to remove the most contaminated items first.

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. For example, peel one glove off by pinching it at the wrist, and then use the fingers of the now-ungloved hand to slide under the cuff of the remaining glove to remove it.

  • Eye/Face Protection: Remove your face shield or goggles from the back of your head to avoid touching the front surface.

  • Lab Coat: Unfasten the lab coat and roll it down your arms, turning it inside out as you go to contain any contaminants.

  • Respirator: If used, remove it from behind your head.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Materials

Safe handling does not end when the experiment is complete. Proper disposal of both the chemical waste and contaminated PPE is a critical final step.

  • Chemical Waste: Methyl 2-aminopentanoate hydrochloride and any solutions containing it should be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations, and never pour chemical waste down the drain.[6] The material should be taken to a licensed chemical destruction facility.[6]

  • Contaminated PPE: Dispose of used gloves and any other disposable PPE in a designated hazardous waste container.[4] Do not place them in the regular trash. Non-disposable items like lab coats should be professionally laundered if contaminated.

By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence within your laboratory.

References

  • MSDS of Methyl (R)-4-aminopentanoate hydrochloride. (2024). Autech Industry Co.,Ltd. [Link]

  • Methyl (2S)-2-aminopentanoate hydrochloride. (n.d.). PubChem. [Link]

  • Material Safety Data Sheet - Chemolink. (n.d.). Chemolink.com. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-aminopentanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminopentanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.